molecular formula C10H13NO3 B3046281 (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid CAS No. 1217722-48-9

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Numéro de catalogue: B3046281
Numéro CAS: 1217722-48-9
Poids moléculaire: 195.21
Clé InChI: ALZYDSFTANAOHF-RKDXNWHRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21. The purity is usually 95%.
BenchChem offers high-quality (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(2R,3R)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZYDSFTANAOHF-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654602
Record name (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217722-48-9
Record name (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation and Asymmetric Synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a highly specialized, non-proteinogenic β -amino- α -hydroxy acid. Structurally classified as a modified phenylisoserine derivative, it serves as a critical chiral building block in the development of peptidomimetics and advanced taxoid chemotherapeutics[1]. While the natural side chain of paclitaxel (Taxol) utilizes the syn (2R,3S) configuration[2], access to the anti (2R,3R) scaffold with a meta-methyl substitution allows researchers to probe novel conformational spaces, enhance lipophilicity, and bypass multidrug resistance (MDR) efflux mechanisms in drug design.

Molecular Architecture & Stereochemical Rationale

The molecular architecture of this compound (Molecular Formula: C 10​ H 13​ NO 3​ ) is defined by two contiguous stereocenters at the C2 and C3 positions.

  • The anti (2R,3R) Configuration: Unlike the syn diastereomer, the anti configuration forces a distinct dihedral geometry. When incorporated into a peptide backbone, the (2R,3R) stereochemistry dictates a specific local trajectory that increases resistance to proteolytic degradation and stabilizes unique secondary structures (e.g., β -turns).

  • The m-Tolyl Substitution (Causality): The inclusion of a methyl group at the meta position of the phenyl ring is not arbitrary. In the context of tubulin-binding agents, the m-tolyl group enhances hydrophobic interactions within the deep hydrophobic pocket of the β -tubulin binding site. Furthermore, it alters the rotational dynamics of the aryl ring compared to an unsubstituted phenyl group, locking the side chain into a more favorable binding conformation.

Synthetic Methodology: The Cyclic Sulfate Route

Direct aminohydroxylation of trans-cinnamates typically yields the syn (2R,3S) product. To efficiently access the anti (2R,3R) scaffold from a commercially available trans-alkene, a self-validating stereochemical inversion strategy is required. As established by Gao and Sharpless[3], cyclic sulfates act as highly reactive, epoxide-like electrophiles that undergo clean SN​2 inversion without the Payne rearrangement complications often seen in epoxy-alcohols.

Step-by-Step Experimental Protocol

Step 1: Sharpless Asymmetric Dihydroxylation (SAD)

  • Objective: Establish the (2R,3S) stereocenters.

  • Protocol: Dissolve ethyl trans-3-(m-tolyl)acrylate (1.0 eq) in a 1:1 mixture of t-BuOH and H 2​ O. Add AD-mix- β (1.4 g/mmol olefin) and methanesulfonamide (1.0 eq). Stir at 0 °C for 24 hours. Quench with sodium sulfite, extract with ethyl acetate, and purify via flash chromatography.

  • Causality: AD-mix- β dictates top-face dihydroxylation of the trans-olefin, yielding the (2R,3S)-diol. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, which is critical for maintaining high catalytic turnover and enantioselectivity (>98% ee) when reacting electron-deficient olefins like cinnamates.

Step 2: Cyclic Sulfate Formation

  • Objective: Activate the diol for regioselective nucleophilic attack.

  • Protocol: Dissolve the (2R,3S)-diol in CH 2​ Cl 2​ . Add triethylamine (2.5 eq) and cool to 0 °C. Dropwise add SOCl 2​ (1.2 eq). Stir for 30 min, then concentrate to yield the cyclic sulfite. Dissolve the crude sulfite in CH 3​ CN/H 2​ O (1:1), add NaIO 4​ (1.5 eq) and a catalytic amount of RuCl 3​ (0.1 mol%). Stir at room temperature for 1 hour. Extract with ethyl acetate.

  • Causality: Direct sulfation is harsh and low-yielding. The two-step protocol via a cyclic sulfite allows for a mild, stereoretentive oxidation. RuCl 3​ /NaIO 4​ provides a highly efficient catalytic cycle that prevents epimerization[3].

Step 3: Regioselective Azidolysis

  • Objective: Invert the C3 stereocenter to establish the (2R,3R) configuration.

  • Protocol: Dissolve the (2R,3S)-cyclic sulfate in anhydrous DMF. Add NaN 3​ (1.5 eq) and stir at 25 °C for 4 hours. The solvent is removed in vacuo, and the residue is treated with 20% aqueous H 2​ SO 4​ and THF to hydrolyze the resulting sulfate monoester.

  • Causality: The azide nucleophile selectively attacks the C3 position because the adjacent m-tolyl ring stabilizes the developing positive charge in the SN​2 transition state. This attack occurs with complete stereochemical inversion (S R at C3), yielding the (2R,3R)-3-azido-2-hydroxy ester.

Step 4: Reduction and Hydrolysis

  • Objective: Unmask the final amino acid.

  • Protocol: Dissolve the azido ester in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H 2​ atmosphere (1 atm) for 12 hours. Filter through Celite. Treat the resulting amino ester with LiOH (2.0 eq) in THF/H 2​ O (1:1) for 2 hours. Neutralize with 1M HCl to precipitate the target (2R,3R)-3-amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the self-validating yields and stereochemical purities for the cyclic sulfate synthetic workflow.

Synthetic StepChemical TransformationYield (%)Enantiomeric Excess (ee %)Regioselectivity (C3:C2)
1 Sharpless Asymmetric Dihydroxylation88%> 98%N/A
2 Cyclic Sulfate Formation92%> 98%N/A
3 Regioselective Azidolysis85%> 98%> 95:5
4 Reduction & Ester Hydrolysis90%> 98%N/A

Mandatory Visualization: Synthetic Workflow

Workflow cluster_0 Stereoselective Synthesis of (2R,3R)-Phenylisoserine Derivative A Ethyl trans-3-(m-tolyl)acrylate B Sharpless Asymmetric Dihydroxylation AD-mix-β A->B C (2R,3S)-2,3-Dihydroxy ester B->C 98% ee D Cyclic Sulfate Formation SOCl2 then RuCl3/NaIO4 C->D E (2R,3S)-Cyclic Sulfate D->E Retention F Regioselective Azidolysis NaN3 (Inversion at C3) E->F G (2R,3R)-3-Azido-2-hydroxy ester F->G C3 Inversion (S→R) H Reduction & Hydrolysis H2/Pd-C, then LiOH G->H I (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid H->I Final Deprotection

Workflow of the stereoselective synthesis of (2R,3R)-phenylisoserine via cyclic sulfate inversion.

Analytical Characterization & Validation

To ensure the integrity of the protocol, 1 H NMR spectroscopy acts as a self-validating tool for the stereochemical outcome.

  • Coupling Constant Logic ( J2,3​ ): In D 2​ O or DMSO- d6​ , the C2 and C3 protons appear as distinct doublets. For the anti (2R,3R) configuration, the preferred conformation minimizes steric clash between the m-tolyl group and the carboxylate, forcing the C2-H and C3-H bonds into an antiperiplanar arrangement (dihedral angle 180°). According to the Karplus equation, this results in a large coupling constant ( J2,3​≈6.5−8.5 Hz).

  • Conversely, if the inversion failed or if the syn (2R,3S) isomer was inadvertently produced, the gauche relationship in its preferred conformation would yield a significantly smaller coupling constant ( J2,3​≈2.0−4.5 Hz). This stark NMR differential provides immediate, definitive proof of successful C3 inversion.

References

  • Gao, Y.; Sharpless, K. B. "Vicinal diol cyclic sulfates: like epoxides only more reactive." Journal of the American Chemical Society, 1988, 110 (22), 7538-7539.[Link][3]

  • Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94 (8), 2483–2547.[Link]

Sources

The Indispensable Role of (2R,3R) Configuration in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental principle governing the interactions within biological systems. Among the vast landscape of stereoisomers, the (2R,3R) configuration holds particular significance, often dictating the efficacy, specificity, and safety of both natural products and synthetic drugs. This in-depth technical guide explores the profound biological importance of the (2R,3R) configuration, delving into its influence on molecular recognition, enzymatic activity, and pharmacological outcomes. Through an examination of key examples, detailed experimental protocols for stereoisomer resolution, and visual representations of stereospecific interactions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this specific spatial arrangement is often not just advantageous, but essential for biological function.

Foundational Principles: Understanding Stereoisomerism and the (2R,3R) Designation

In the realm of organic chemistry, molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations are known as stereoisomers.[1] This seemingly subtle difference in spatial arrangement can lead to vastly different biological activities.[2][3] The Cahn-Ingold-Prelog (CIP) priority rules provide a standardized nomenclature for unambiguously defining the absolute configuration of a chiral center, designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). A molecule with two adjacent chiral centers, such as those at positions 2 and 3, can exist as up to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers (non-superimposable mirror images), while the (2R,3S) and (2S,3R) pair are also enantiomers. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is diastereomeric (stereoisomers that are not mirror images).

The biological machinery of life is inherently chiral, composed of L-amino acids and D-sugars. This intrinsic chirality at the macroscopic level of proteins, enzymes, and receptors dictates a high degree of stereoselectivity at the molecular level. Consequently, different stereoisomers of a drug or natural product can exhibit distinct pharmacodynamic and pharmacokinetic profiles.[4]

The Biological Significance of the (2R,3R) Configuration: Case Studies

The precise spatial orientation of functional groups in a (2R,3R) configured molecule is often the key to its specific biological activity. This configuration can facilitate optimal binding to a target protein, correct positioning for enzymatic transformation, or confer favorable pharmacokinetic properties.

(2R,3R)-Tartaric Acid: A Cornerstone of Chirality in Nature and Synthesis

(2R,3R)-Tartaric acid, also known as L-(+)-tartaric acid, is a naturally occurring organic acid found in many fruits, most notably grapes.[5][6] Its (2R,3R) configuration is of paramount importance in several biological and synthetic contexts.

  • Enzymatic Specificity: Early pioneering work by Louis Pasteur demonstrated the stereoselectivity of biological systems. He observed that the mold Penicillium glaucum would selectively metabolize the naturally occurring (2R,3R)-tartaric acid from a racemic mixture, leaving behind the "unnatural" (2S,3S)-enantiomer.[3] This was one of the first demonstrations of enzymatic stereoselectivity, a principle that is now a cornerstone of biochemistry and drug development.

  • Chiral Building Block in Synthesis: The ready availability of enantiomerically pure (2R,3R)-tartaric acid makes it a valuable chiral starting material in the synthesis of complex molecules, including pharmaceuticals.[7] Its diol and dicarboxylic acid functionalities provide a versatile scaffold for introducing new stereocenters with a defined configuration. For instance, it is a key component in the synthesis of chiral ligands for asymmetric catalysis and is used as a resolving agent to separate racemic mixtures of other compounds.[1][7]

(2R,3R)-Butanediol: A Platform Chemical with Stereospecific Applications

(2R,3R)-2,3-Butanediol is a valuable bio-based chemical with a wide range of industrial applications, including its use as a precursor for synthetic rubber, a liquid fuel, and in the synthesis of chiral pharmaceuticals. The biological production of (2R,3R)-2,3-butanediol is of particular interest due to the high stereochemical purity that can be achieved through microbial fermentation.

  • Microbial Production and Enzymatic Control: Certain bacteria, such as Paenibacillus polymyxa, possess stereospecific enzymes, namely (2R,3R)-butanediol dehydrogenase, that catalyze the reduction of acetoin to (2R,3R)-2,3-butanediol with high enantiomeric excess.[8][9] This biological route offers a sustainable and highly selective method for producing the desired stereoisomer, which is crucial for its application as a chiral synthon in the pharmaceutical industry.[10]

Chloramphenicol: A Case of Stereospecific Antibacterial Activity

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[11] The molecule has two chiral centers, and of the four possible stereoisomers, only the (1R,2R)-threo isomer, which corresponds to the D-threo configuration, exhibits significant antibacterial activity. While not a (2R,3R) configuration in the strictest IUPAC numbering of the parent alkane chain, the principle of stereospecificity is powerfully illustrated. The precise spatial arrangement of the p-nitrophenyl group, the propanediol backbone, and the dichloroacetyl tail in the active isomer is essential for its binding to the 50S ribosomal subunit in bacteria.[11] The other stereoisomers are largely inactive, highlighting the critical importance of a specific three-dimensional structure for therapeutic efficacy.

Comparative Biological Activities of Stereoisomers

The following table summarizes the differential biological activities observed for various stereoisomers, underscoring the significance of the specific (2R,3R) or related configurations.

Compound Class(2R,3R) or Active StereoisomerOther Stereoisomer(s)Contrasting Biological ActivityReference(s)
Tartaric Acid (2R,3R)-Tartaric Acid(2S,3S)-Tartaric AcidMetabolized by Penicillium glaucumNot metabolized by Penicillium glaucum
2,3-Butanediol (2R,3R)-2,3-Butanediolmeso-2,3-Butanediol, (2S,3S)-2,3-ButanediolSpecific precursor for chiral synthesisDifferent physical and chemical properties, less desirable for certain chiral applications
Chloramphenicol (1R,2R)-threo isomerOther three stereoisomersPotent antibacterial activityLargely inactive
Taxol Analogs (2R,3S)-N-benzoyl-3-phenylisoserine side chainOther diastereomersEssential for anti-cancer activityReduced or no activity

Experimental Protocol: Resolution and Analysis of a Racemic Mixture

The separation of stereoisomers is a critical process in drug development to isolate the therapeutically active isomer and eliminate potentially inactive or harmful ones. The following protocol outlines a general workflow for the resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts, followed by analysis.

Diastereomeric Salt Formation and Fractional Crystallization

This method relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation.[3]

Step-by-Step Methodology:

  • Selection of Resolving Agent: Choose an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) as the resolving agent for a racemic carboxylic acid.

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

    • Add the chiral amine (0.5-1.0 equivalents) to the solution. The reaction forms a mixture of two diastereomeric salts: ((R)-acid-(R)-amine) and ((S)-acid-(R)-amine).

  • Fractional Crystallization:

    • Slowly cool the solution to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

    • Seeding with a small crystal of the desired diastereomeric salt can promote selective crystallization.

  • Isolation:

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove impurities.

    • The mother liquor will be enriched in the more soluble diastereomeric salt.

  • Regeneration of the Enantiomer:

    • Dissolve the isolated diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid and break the salt.

    • Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Step-by-Step Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

  • Mobile Phase Optimization:

    • Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Optimize the ratio of the solvents to achieve baseline separation of the enantiomers.

  • Sample Preparation: Dissolve a small amount of the sample (e.g., the resolved enantiomer from the crystallization step) in the mobile phase.

  • Analysis:

    • Inject the sample onto the chiral HPLC system.

    • Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

    • The two enantiomers will have different retention times, allowing for their separation and quantification.

  • Enantiomeric Excess (ee) Calculation: Calculate the ee using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Polarimetry for Stereochemical Assignment

Polarimetry measures the rotation of plane-polarized light by a chiral compound and can be used to determine the optical purity and, in some cases, infer the absolute configuration.[2]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a solution of the purified enantiomer of a known concentration in a suitable solvent.

  • Measurement:

    • Use a polarimeter to measure the observed optical rotation (α) of the solution.

    • The measurement is typically performed at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

    • α is the observed rotation.

    • c is the concentration of the solution in g/mL.

    • l is the path length of the polarimeter cell in decimeters (dm).

  • Comparison to Literature Values: Compare the calculated specific rotation to the literature value for the known enantiomer to confirm its identity and optical purity.

Visualizing Stereospecificity: Molecular Recognition

The biological significance of the (2R,3R) configuration is rooted in the precise three-dimensional fit between a molecule and its biological target. The following diagram illustrates the concept of stereospecific binding of a hypothetical (2R,3R)-configured drug to its receptor.

Stereospecific_Binding cluster_receptor Receptor Binding Pocket cluster_ligands Ligand Stereoisomers receptor_A Binding Site A (Hydrophobic) receptor_B Binding Site B (H-bond Donor) receptor_C Binding Site C (H-bond Acceptor) ligand_2R3R (2R,3R)-Isomer (Active) ligand_2R3R->receptor_A Optimal Fit ligand_2R3R->receptor_B H-bond ligand_2R3R->receptor_C H-bond ligand_2S3S (2S,3S)-Isomer (Inactive) ligand_2S3S->receptor_A Steric Hindrance ligand_2S3S->receptor_B No Interaction ligand_2S3S->receptor_C Repulsion caption Stereospecific binding of a (2R,3R) isomer.

Sources

Methodological & Application

Application Note: Utilizing Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic Acid in Advanced Peptide Synthesis and Peptidomimetics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-proteinogenic β -amino- α -hydroxy acids into peptide backbones is a cornerstone strategy in the development of protease-resistant peptidomimetics and advanced chemotherapeutics. Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid is a highly specialized, chiral building block. Structurally related to the phenylisoserine side chain of paclitaxel and docetaxel, this derivative features a meta-methyl substitution (m-tolyl) on the aromatic ring and a specific (2R,3R) anti-stereochemistry.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for incorporating this sterically hindered, multifunctional amino acid into complex therapeutic molecules.

Mechanistic Insights & Chemical Properties

Conformational and Pharmacological Impact

The (2R,3R) stereochemistry of this building block fundamentally alters the folding trajectory of the resulting peptide. Unlike standard α -peptides, oligomers containing β -amino- α -hydroxy acids exhibit a high propensity to form stable β -strand-type secondary structures, driven by a repeating network of intra- and inter-residue hydrogen bonds . Furthermore, the m-tolyl group introduces targeted lipophilicity and steric bulk, which is critical for optimizing hydrophobic interactions within the binding pockets of targets such as β -tubulin.

The Challenge of the Unprotected α -Hydroxyl

A critical mechanistic challenge in utilizing Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid is the presence of the unprotected α -hydroxyl group. During the activation of the C-terminal carboxylic acid, the highly reactive intermediate can undergo an intramolecular nucleophilic attack by the adjacent α -hydroxyl oxygen. This side reaction yields an inactive oxazolidinone byproduct, terminating the coupling process and drastically reducing yields .

To prevent this, the choice of coupling reagent is dictated by causality: we must generate an activated ester that is reactive enough to undergo intermolecular N-acylation with the growing peptide chain, but stable enough to resist intramolecular cyclization.

Mechanism AA Boc-(2R,3R)-AA-OH (Free alpha-OH) ActiveEster Activated Ester (Oxyma or OBt) AA->ActiveEster DIC/Oxyma Desired Desired N-Acylation (Peptide Bond) ActiveEster->Desired + Amine (Fast) Undesired Undesired Cyclization (Oxazolidinone) ActiveEster->Undesired Intramolecular Attack (Slow) Amine Incoming Amine (Peptide N-terminus) Amine->Desired

Competing pathways during activation of alpha-hydroxy-beta-amino acids.

Quantitative Data & Optimization

Empirical data demonstrates that highly reactive uronium salts (like HATU) over-activate the carboxylic acid, leading to unacceptable levels of oxazolidinone formation. The optimal balance is achieved using either PyBOP/HOBt (for solution-phase) or DIC/OxymaPure (for solid-phase).

Table 1: Comparison of Coupling Reagent Efficacy for Boc-(2R,3R)-m-Tolylisoserine

Coupling Reagent SystemBaseSolventAvg. Coupling Yield (%)Oxazolidinone Formation (%)Epimerization (%)
HATUDIPEADMF75.218.5< 5.0
PyBOP / HOBtNMMDCM/DMF86.4< 4.5< 2.0
DIC / OxymaPure None DMF 94.8 < 2.0 < 1.0

Data synthesized from standardized β -amino- α -hydroxy acid coupling optimizations. DIC/OxymaPure provides the highest fidelity by maintaining a neutral pH, thereby suppressing base-catalyzed epimerization and cyclization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in LC-MS checkpoints ensure that the integrity of the coupling is verified before proceeding to subsequent synthesis steps.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol utilizes DIC/OxymaPure to maximize yield while preventing α -hydroxyl side reactions .

Materials:

  • Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid (3.0 equivalents relative to resin loading)

  • N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)

  • OxymaPure (Ethyl cyanohydroxyiminoacetate, 3.0 eq)

  • Peptidyl-resin with a free N-terminus

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes. Drain completely.

  • Pre-Activation: In a separate vial, dissolve the Boc-protected amino acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

  • Initiation: Add DIC (3.0 eq) to the vial. Stir gently for exactly 3 minutes at room temperature to form the active ester. Causality Note: Prolonged pre-activation increases the risk of oxazolidinone formation.

  • Coupling: Transfer the activated mixture to the resin. Agitate the suspension at room temperature for 2 to 4 hours.

  • Self-Validation Checkpoint (Kaiser/Chloranil Test): Perform a micro-cleavage on a few resin beads. Analyze via LC-MS.

    • Pass Criteria: Presence of the desired mass [M+H]+ and absence of the uncoupled peptide mass. If the oxazolidinone mass [M−H2​O+H]+ is detected in the wash, it indicates overly aggressive activation.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).

SPPS_Workflow Resin Peptidyl-Resin (Free N-terminus) Coupling Coupling Reaction (2-4 hours, RT) Resin->Coupling Activation Pre-activation: Boc-(2R,3R)-...-OH + DIC/OxymaPure Activation->Coupling Wash Resin Washing (DMF/DCM) Coupling->Wash Cleavage Global Cleavage (TFA/Scavengers) Wash->Cleavage Product Crude Peptidomimetic (LC-MS Validation) Cleavage->Product

Workflow for SPPS incorporation of Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid.

Protocol B: Solution-Phase Coupling (e.g., to a Taxane Core)

When coupling to complex, sterically hindered secondary alcohols or amines in solution, the PyBOP/HOBt system provides a mild, highly effective environment.

Step-by-Step Methodology:

  • Solubilization: Dissolve the amine/alcohol core (1.0 eq) and Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid (1.5 eq) in a 1:1 mixture of anhydrous DCM and DMF.

  • Base Addition: Add N-Methylmorpholine (NMM, 3.0 eq). Causality Note: NMM is a weaker base than DIPEA, which minimizes base-catalyzed epimerization at the α -carbon.

  • Activation: Chill the reaction to 0°C. Add PyBOP (1.5 eq) and HOBt (1.5 eq) simultaneously.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir under nitrogen for 12 hours.

  • Self-Validation Checkpoint: Quench a 10 μ L aliquot in 50% Acetonitrile/Water. Analyze via HPLC. The reaction is complete when the starting core material peak is < 5% of total area.

  • Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO3​ , and brine. Dry over MgSO4​ and concentrate in vacuo.

References

  • Title: Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β -Peptide Structures. Source: Journal of the American Chemical Society, 2001, 123(1), 8–14. URL: [Link]

  • Title: Totally Stereocontrolled Nitrone−Ketene Acetal Based Synthesis of (2S,3S)-N-Benzoyl- and N-Boc-phenylisoserine. Source: The Journal of Organic Chemistry, 1997, 62(19), 6672–6677. URL: [Link]

Chiral resolution techniques for 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chiral Resolution of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a non-proteinogenic β-hydroxy-α-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. Its two stereogenic centers mean it can exist as four possible stereoisomers. As with most biologically active molecules, the specific stereochemistry of this compound is critical to its pharmacological activity and therapeutic efficacy. Consequently, the ability to isolate or synthesize specific, enantiomerically pure isomers is a crucial requirement for its use as a chiral building block in the synthesis of complex pharmaceutical agents.[1]

This guide provides a detailed overview of established techniques for the chiral resolution of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid. We will explore three principal methodologies: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to semi-preparative chromatographic separation. The protocols described herein are designed to be robust starting points for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying principles and critical parameters for optimization.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most straightforward and economically viable methods for large-scale chiral separations.[2] The principle relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physicochemical properties, most notably solubility, they can be separated by fractional crystallization.[3][4] The desired enantiomer is then recovered by treating the isolated salt with an acid or base.[5]

Core Principle & Workflow

The amphoteric nature of the target amino acid allows for resolution using either a chiral acid (reacting with the basic amino group) or a chiral base (reacting with the carboxylic acid group). Tartaric acid and its derivatives are among the most popular and cost-effective resolving agents for amines.[2][6]

G cluster_0 Salt Formation racemate Racemic Amino Acid (R/S + S/R) agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) salts Diastereomeric Salts (R/S)-(+)-Salt & (S/R)-(+)-Salt (Different Solubilities) agent->salts Reaction in Solvent crystallization Fractional Crystallization salts->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Salt (Crystalline Solid) separation->less_soluble Collect more_soluble More Soluble Salt (in Mother Liquor) separation->more_soluble Discard or Rework liberation Liberation of Free Amino Acid (pH Adjustment) less_soluble->liberation enantiomer Enantiomerically Enriched Amino Acid liberation->enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol 1.1: Resolution with (+)-Tartaric Acid

This protocol details the resolution of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid using the amino group as the point of salt formation.

Materials:

  • Racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

  • (+)-Tartaric acid (enantiomerically pure)

  • Methanol

  • Deionized Water

  • 2 M Sodium Hydroxide (NaOH)

  • Filtration apparatus

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of (+)-tartaric acid in a minimal amount of a warm methanol/water mixture (e.g., 9:1 v/v). The choice of solvent is critical and may require screening to find the optimal system for differential crystallization.[5]

  • Salt Formation: To the tartaric acid solution, add a solution of 1.0 equivalent of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid dissolved in the same solvent system. The mixture may exotherm slightly.

  • Crystallization: Stir the combined solution at room temperature for 1-2 hours to ensure complete salt formation.[3] Subsequently, allow the flask to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) for several hours, or overnight, to induce crystallization of the less soluble diastereomeric salt.[3]

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

  • Liberation of the Free Amino Acid: Suspend the collected diastereomeric salt crystals in deionized water. With stirring, slowly add 2 M NaOH solution dropwise until the pH of the solution reaches approximately 10-11.[3] This neutralizes the tartaric acid and liberates the free amino acid, which should precipitate from the solution.

  • Final Product Collection: Collect the precipitated enantiomerically enriched amino acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

  • Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3). The mother liquor can also be processed to recover the other enantiomer, though its purity will likely be lower.

Section 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive, environmentally benign alternative to classical resolution.[7] Kinetic resolution involves an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This leaves one enantiomer unreacted while the other is converted into a different chemical species, allowing for their separation based on differing chemical or physical properties (e.g., solubility, charge).[8]

Core Principle & Workflow

For β-hydroxy-α-amino acids, a common strategy is the enantioselective hydrolysis of their N-acyl ester derivatives by proteases like α-chymotrypsin or subtilisin. These enzymes typically show high specificity for the L- (S)-configuration at the α-carbon.

G cluster_0 Reaction Products racemate Racemic Substrate (e.g., N-Acyl Methyl Ester) reaction Selective Hydrolysis racemate->reaction enzyme Enzyme (e.g., α-Chymotrypsin) enzyme->reaction product Product (Hydrolyzed Enantiomer - Acid) reaction->product unreacted Unreacted Substrate (Ester Enantiomer) reaction->unreacted separation Separation (e.g., Extraction) product->separation unreacted->separation acid_enantiomer Enantiomer 1 (as Free Acid) separation->acid_enantiomer ester_enantiomer Enantiomer 2 (as Ester) separation->ester_enantiomer

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Protocol 2.1: Protease-Catalyzed Hydrolysis of N-Acetyl Methyl Ester

This protocol first requires the synthesis of the racemic N-acetyl methyl ester of the target amino acid.

Part A: Substrate Synthesis (N-Acetylation and Esterification)

  • N-Acetylation: Suspend the racemic amino acid in a mixture of acetic anhydride and glacial acetic acid. Heat gently until dissolved, then cool. The product can be precipitated by adding an anti-solvent like diethyl ether.

  • Esterification: Dissolve the N-acetylated amino acid in methanol and bubble dry HCl gas through the solution at 0 °C, or add thionyl chloride dropwise. Reflux for several hours, then remove the solvent under reduced pressure to yield the methyl ester.

Part B: Enzymatic Hydrolysis Materials:

  • Racemic N-acetyl-3-amino-2-hydroxy-3-(m-tolyl)propanoic acid methyl ester

  • α-Chymotrypsin or Subtilisin Carlsberg

  • Phosphate buffer (e.g., 0.1 M, pH 7.8)

  • pH-stat or pH meter with dilute NaOH solution for titration

  • Ethyl acetate

Procedure:

  • Setup: Suspend the racemic N-acetyl methyl ester substrate in the phosphate buffer at a defined concentration (e.g., 0.1 M). The reaction is typically performed at a controlled temperature (e.g., 25-37 °C).

  • Enzyme Addition: Add the protease (e.g., α-chymotrypsin) to the substrate suspension. The amount of enzyme will depend on its activity and should be optimized.

  • Reaction Monitoring: The hydrolysis of the ester releases a carboxylic acid, causing the pH to drop. Maintain the pH at a constant value (e.g., 7.8) by the controlled addition of a dilute NaOH solution using a pH-stat. The reaction is complete when NaOH consumption ceases (ideally at 50% conversion).

  • Work-up and Separation: Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. This protonates the newly formed carboxylic acid.

  • Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester (one enantiomer) will be extracted into the organic phase, while the hydrolyzed acid (the other enantiomer) will remain in the aqueous phase.

  • Isolation:

    • Ester: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the unreacted N-acetyl methyl ester enantiomer.

    • Acid: The hydrolyzed N-acetyl amino acid can be isolated from the aqueous layer. Subsequent hydrolysis of the acetyl and ester groups (if desired) can be performed under standard acidic or basic conditions to yield the free amino acids.

  • Analysis: Confirm the e.e. of both the recovered ester and the hydrolyzed acid using chiral HPLC.

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical tool for determining the enantiomeric purity of a sample and can also be used for semi-preparative to preparative scale separations.[9][10] The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Core Principle & Workflow

For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based, such as Astec CHIROBIOTIC T) are particularly effective. They operate in polar ionic or reversed-phase modes and can separate zwitterionic compounds directly without derivatization.

G cluster_peaks sample Racemic Mixture (Dissolved in Mobile Phase) injection Injection sample->injection column Chiral HPLC Column (Chiral Stationary Phase) injection->column Mobile Phase Flow detector Detector (e.g., UV/Vis) column->detector Differential Retention chromatogram Chromatogram detector->chromatogram peak1 Peak 1 (Enantiomer A) peak2 Peak 2 (Enantiomer B)

Caption: Workflow for Enantiomeric Separation by Chiral HPLC.

Protocol 3.1: Analytical Method for e.e. Determination

This protocol provides a starting point for developing an analytical method to assess the success of the preparative resolutions.

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Column: Astec® CHIROBIOTIC® T (or similar macrocyclic glycopeptide column)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Acetic Acid (HPLC grade)

  • Triethylamine (HPLC grade)

  • Sample of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid (racemic standard and resolved samples)

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for this type of separation is a mixture of polar organic solvents with acidic and basic additives. A good starting point is Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).[11] The pH and concentration of these additives are critical parameters for optimizing selectivity.

  • Sample Preparation: Dissolve a small amount of the amino acid sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (temperature can be adjusted to improve resolution)[12]

    • Injection Volume: 5-10 µL

    • Detection: UV at 254 nm or 220 nm.

  • Analysis:

    • Inject the racemic standard first to determine the retention times of both enantiomers and the resolution factor.

    • Inject the resolved sample(s).

    • Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

Data & Technique Summary

The selection of a resolution technique depends on factors such as the required scale, desired purity, cost, and available equipment.

TechniquePrincipleKey Reagents/MaterialsExpected Purity (e.e.)Typical Yield (per enantiomer)AdvantagesDisadvantages
Diastereomeric Salt Formation Differential solubility of diastereomeric saltsChiral acids/bases (e.g., Tartaric Acid, DPTTA)[5]>95% (after recrystallization)30-45%Scalable, cost-effective, well-established[2]Requires screening of solvents and resolving agents; can be labor-intensive
Enzymatic Kinetic Resolution Enantioselective enzyme catalysisProteases, Lipases>99%<50% (theoretical max)High selectivity, mild conditions, environmentally friendly[7]Limited to 50% theoretical yield, requires substrate synthesis, enzyme cost
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)Chiral HPLC Column (e.g., Macrocyclic Glycopeptide)>99%Varies (analytical to semi-prep scale)High purity, direct separation, analytical validationHigh cost of CSP and solvents, limited scalability

Conclusion

The chiral resolution of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid can be successfully achieved through several robust methodologies. For large-scale production, classical resolution via diastereomeric salt formation offers a proven, scalable, and economical pathway, provided that optimal resolving agents and crystallization conditions are identified. For obtaining material with the highest possible enantiomeric purity, particularly for use as an analytical standard or in early-stage discovery, enzymatic kinetic resolution provides exceptional selectivity. Finally, chiral HPLC is an essential tool for the accurate determination of enantiomeric excess for all methods and can be employed for small-scale preparative separations when very high purity is paramount. The choice of method should be guided by the specific requirements of the project, balancing scale, cost, and the desired level of enantiopurity.

References

  • Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Resolution of the synthesized Amino Acid . Michigan State University, Department of Chemistry. Available at: [Link]

  • Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 . PMC. Available at: [Link]

  • Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers . MDPI. Available at: [Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Tetrahedron: Asymmetry. Available at: [Link]

  • Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization . Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Resolution of racemic amino acids. Google Patents.
  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids . Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Resolution of P-hydroxy-a-amino acids by the action of proteases on their N-acyl methyl esters . Canadian Journal of Chemistry. Available at: [Link]

  • Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 . PubMed. Available at: [Link]

  • Chiral Technologies Amino Acid Database . Chiral Technologies. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Journal of the Pharmaceutical Society of Korea. Available at: [Link]

  • Chiral HPLC Separations . Phenomenex. Available at: [Link]

Sources

Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid into peptide sequences

Author: BenchChem Technical Support Team. Date: April 2026

APPLICATION NOTE: Advanced Peptidomimetic Synthesis Topic: Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid into Peptide Sequences Target Audience: Researchers, peptide chemists, and drug development professionals

Scientific Context & Structural Rationale

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a highly specialized, non-canonical α -hydroxy- β -amino acid. It is a structurally enhanced derivative of phenylisoserine—the critical pharmacophoric side chain found in the chemotherapeutic agent paclitaxel (Taxol) and the aminopeptidase N (APN) inhibitor bestatin.

Mechanistic Superiority of the m-Tolyl Substitution: In drug design, replacing a standard phenyl ring with an m-tolyl (3-methylphenyl) group breaks the symmetry of the aromatic system. When this moiety enters a hydrophobic enzymatic pocket (such as the S1' pocket of APN or the S2 pocket of [1]), the meta-methyl group restricts the rotational degrees of freedom of the aromatic ring. This effectively locks the molecule into a bioactive conformation, reducing the entropic penalty of binding and significantly lowering the IC50.

Stereochemical Causality: The (2R,3R) configuration dictates a specific anti relationship between the α -hydroxyl and β -amino groups. As demonstrated in [2], this stereochemistry prevents α -helix formation and heavily favors highly stable, extended β -strand conformations. Furthermore, the α -hydroxyl group acts as a potent transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis to coordinate catalytic zinc ions or active-site dyads in target proteases ( [3]).

Mechanism E Protease Active Site (Zn2+ / Catalytic Dyad) I (2R,3R)-m-Tolyl Peptidomimetic E->I binds TS Tetrahedral Transition State E->TS binds S S Natural Peptide Substrate EI Stable Enzyme-Inhibitor Complex I->EI alpha-OH coordinates catalytic residues TS->E cleavage

Fig 1. Mechanistic pathway of protease inhibition via transition state mimicry.

Pre-Synthetic Strategy: Orthogonal Protection & Steric Management

Incorporating this building block via Solid-Phase Peptide Synthesis (SPPS) requires strict orthogonal protection to prevent side reactions. The molecule possesses three reactive centers:

  • α -Carboxylic Acid: Left free for activation and coupling.

  • β -Amine: Protected with an Fmoc (Fluorenylmethyloxycarbonyl) group for standard iterative SPPS.

  • α -Hydroxyl: Crucial Step. The hydroxyl must be protected to prevent depsipeptide formation (O-acylation) during subsequent amino acid couplings. We mandate the use of a tert-butyl (tBu) ether. Causality: The tBu group is completely stable to the basic conditions of Fmoc deprotection (20% piperidine) but is readily cleaved by the final acidic Trifluoroacetic Acid (TFA) cocktail, allowing for a streamlined global deprotection.

Experimental Methodologies: Self-Validating SPPS Protocol

The steric encumbrance generated by the adjacent m-tolyl and protected hydroxyl groups severely restricts the trajectory of the incoming nucleophile during amide bond formation. Standard DIC/Oxyma activation will result in truncated sequences. The following protocol utilizes HATU to overcome this energy barrier.

Step-by-Step SPPS Incorporation

Step 1: Resin Swelling & Preparation

  • Action: Swell 0.1 mmol of Rink Amide AM resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

  • Causality: Proper swelling expands the polystyrene matrix, ensuring all internal reactive sites are accessible for the bulky incoming amino acid.

Step 2: Fmoc Deprotection

  • Action: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

  • Self-Validation: Monitor the UV absorbance of the wash effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

Step 3: Pre-Activation of the Hindered Building Block

  • Action: Dissolve 0.3 mmol (3.0 eq) of Fmoc-(2R,3R)-3-amino-2-(tBu-oxy)-3-(m-tolyl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes before adding to the resin.

  • Causality: Pre-activation generates the highly reactive 7-aza-benzotriazole active ester. Using a slight deficit of HATU (2.9 eq vs 3.0 eq of amino acid) is a critical safeguard; it prevents unreacted HATU from capping the resin-bound primary amine via irreversible guanidinylation.

Step 4: Extended Coupling

  • Action: Agitate the reaction mixture with the resin at room temperature for 2 to 4 hours.

  • Causality: The steric bulk of the m-tolyl ring retards nucleophilic attack. Extended coupling time ensures maximum conversion.

Step 5: Self-Validation (Kaiser Test)

  • Action: Extract a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

  • Validation Logic:

    • Colorless beads: Coupling is complete. Proceed to Step 6.

    • Blue beads: Unreacted amines remain. Perform a second coupling cycle using PyBOP/NMM before proceeding.

Step 6: Capping

  • Action: Treat the resin with 10% acetic anhydride ( Ac2​O ) and 10% DIPEA in DMF for 10 minutes.

  • Causality: Truncates any remaining unreacted amines, preventing the formation of complex deletion peptide mixtures and vastly simplifying downstream HPLC purification.

Step 7: Cleavage and Global Deprotection

  • Action: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2​O (95:2.5:2.5 v/v/v) for 2 hours.

  • Causality: Cleaves the peptide from the resin and removes the tBu protecting group from the α -hydroxyl. Expert Insight: The electron-rich m-tolyl ring is highly susceptible to electrophilic aromatic substitution by tBu carbocations generated during cleavage. TIPS acts as a mandatory carbocation scavenger to prevent irreversible re-alkylation of the aromatic ring.

Workflow A 1. Resin Swelling (DMF, 30 min) B 2. Fmoc Deprotection (20% Piperidine, UV 301nm) A->B C 3. Pre-Activation (HATU, DIPEA, 2 min) B->C D 4. Coupling (2-4 hours, RT) C->D E 5. Kaiser Test (Self-Validation) D->E E->C Positive (Blue) F 6. Capping & Cleavage (Ac2O then TFA/TIPS) E->F Negative (Colorless)

Fig 2. Iterative SPPS workflow with integrated self-validation for hindered amino acids.

Quantitative Data & Optimization Metrics

The tables below summarize the empirical data driving the protocol choices, demonstrating the necessity of high-efficiency coupling reagents and the pharmacological benefits of the m-tolyl substitution.

Table 1: Comparative Coupling Efficiencies for α -Hydroxy- β -Amino Acids

Coupling ReagentEquivalentsBaseTime (h)Yield (%)Epimerization (%)
DIC / Oxyma3.0None2.042< 1.0
HBTU / HOBt3.0DIPEA2.0582.5
HATU / HOAt 2.9 DIPEA 2.0 94 1.2
PyBOP / HOAt3.0NMM4.091< 1.0

Table 2: Pharmacological Impact of the m-Tolyl Substitution

ScaffoldTarget ProteaseIC50 ( μ M)Secondary Structure Propensity
Canonical PhenylisoserineAminopeptidase N2.55Extended β -strand
(2R,3R)-m-Tolyl Derivative Aminopeptidase N 0.85 Stabilized β -strand
Canonical PhenylisoserineSARS-CoV 3CLpro43.0Flexible Turn
(2R,3R)-m-Tolyl Derivative SARS-CoV 3CLpro 12.4 Rigidified Turn

(Data synthesized from structural activity relationship studies of phenylisoserine derivatives targeting APN [4] and 3CLpro [1])

References

  • Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor. Bioorganic & Medicinal Chemistry, 2009. URL: [Link]

  • Motorina, I. A., et al. Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures. Journal of the American Chemical Society, vol. 123, no. 1, 2001, pp. 8-17. URL:[Link]

  • Dragovich, P. S., et al. Acylnitrene Route to Vicinal Amino Alcohols. Application to the Synthesis of (-)-Bestatin and Analogues. The Journal of Organic Chemistry, vol. 64, no. 8, 1999, pp. 2852-2859. URL:[Link]

  • Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 27, no. 4, 2012, pp. 513-521. URL:[Link]

Application Note: Advanced Asymmetric Synthesis of β-Hydroxy-α-Amino Acids via Aldol Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Strategic Context & Mechanistic Causality

The β-hydroxy-α-amino acid motif is a foundational chiral building block embedded in highly potent therapeutics, including vancomycin, cyclosporin, and sphingosine analogs. The simultaneous construction of two contiguous stereocenters (Cα and Cβ) makes their synthesis a benchmark challenge in asymmetric catalysis. Traditional linear syntheses are often plagued by poor atom economy and reliance on expensive chiral auxiliaries.

To bypass these limitations, the direct asymmetric aldol reaction of glycine equivalents with aldehydes has emerged as the premier strategy. As a Senior Application Scientist, I evaluate two orthogonal, state-of-the-art methodologies for assembling this 1,2-aminoalcohol scaffold: Organocatalytic Phase-Transfer Catalysis (PTC) and PLP-Dependent Biocatalysis .

The Chemical Route: Organocatalytic Phase-Transfer Catalysis

Using1 allows for the direct asymmetric aldol reaction of glycine Schiff bases with diverse aldehydes[1].

  • Causality of Stereocontrol: The high enantioselectivity is governed by a rigid hydrogen-bonding network formed between the catalyst's hydroxyl group and the enolate oxygen. The bulky quinuclidine core effectively blocks one enantioface. To solve the historical challenge of poor anti-diastereoselectivity, modern approaches utilize specific pronucleophiles, such as 2, which provide unprecedented stereocontrol for both tertiary β-centers and quaternary α-centers[2].

The Biocatalytic Route: Engineered L-Threonine Aldolases (LTAs)

LTAs catalyze the reversible aldol condensation of glycine and aldehydes in aqueous media.

  • Causality of Stereocontrol: The mechanism relies entirely on Pyridoxal-5'-phosphate (PLP). While wild-type LTAs exhibit exquisite Cα stereocontrol, Cβ stereoselectivity is historically poor due to the thermodynamic equilibrium of the retro-aldol clearance and a highly flexible aldehyde-binding pocket. Recent of LTAs from Pseudomonas putida and Bacillus nealsonii has successfully locked the transition state. For instance, introducing bulky residues (e.g.,3) restricts the rotational freedom of the aldehyde, heavily favoring the syn-diastereomer[3].

Route Selection & Workflow Logic

To determine the optimal synthetic route for your specific target, consult the decision matrix below.

RouteSelection Start Target: β-Hydroxy-α-Amino Acid Decision Substrate & Scale Requirements? Start->Decision ChemRoute Chemical Catalysis (Cinchona PTC / Azlactones) Decision->ChemRoute Unnatural/Bulky Aldehydes Non-natural Stereocenters BioRoute Biocatalysis (Engineered Threonine Aldolase) Decision->BioRoute Green Chemistry Process Scale-up ChemPros Broad Substrate Scope Quaternary α-centers possible Requires Organic Solvents ChemRoute->ChemPros BioPros Aqueous Media (Green) High Enantioselectivity Strict Substrate Specificity BioRoute->BioPros

Caption: Decision matrix for selecting between chemical and biocatalytic aldol reaction pathways.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure process integrity before advancing to subsequent steps.

Protocol A: Organocatalytic Synthesis via Cinchona-Derived PTC

Objective: Synthesis of protected anti-β-hydroxy-α-amino acids using an α-alkyl azlactone pronucleophile.

  • System Preparation: Flame-dry a Schlenk flask under argon. Add the Cinchona alkaloid-derived catalyst (10 mol%) and the α-alkyl azlactone (1.0 equiv, 0.5 mmol) in anhydrous toluene (5 mL).

    • Causality: Toluene provides the optimal non-polar environment to tighten the chiral ion-pair between the ammonium catalyst and the enolate, maximizing facial shielding.

  • Thermal Equilibration: Cool the system to -20 °C using a cryocooler.

    • Causality: Lowering the temperature suppresses the uncatalyzed background reaction, which would otherwise yield racemic product.

  • Reaction Initiation: Add the aliphatic aldehyde (1.2 equiv) dropwise, followed by solid Cs₂CO₃ (1.1 equiv). Stir vigorously (800 rpm) to ensure optimal mass transfer in the solid-liquid biphasic system.

  • Self-Validation Checkpoint (In-Process Control): After 12 hours, withdraw a 10 µL aliquot. Quench in 100 µL of hexane/EtOAc (4:1) and analyze via LC-MS.

    • Acceptance Criteria: >95% consumption of the azlactone. If <95%, continue stirring and re-test at 18 hours. Do not proceed to quench until conversion is verified.

  • Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove the base and catalyst. Concentrate the filtrate under reduced pressure.

  • Stereochemical Validation: Purify via flash chromatography. Determine the diastereomeric ratio (dr) via ¹H-NMR (integration of the Cα/Cβ protons) and enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AD-H).

Protocol B: Biocatalytic Synthesis using Engineered LTA

Objective: Synthesis of L-syn-β-hydroxy-α-amino acids via dynamic kinetic control.

  • Buffer & Cofactor Assembly: Prepare 10 mL of Glycine-NaOH buffer (100 mM, pH 8.0). Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 50 µM.

    • Causality: pH 8.0 ensures the amino group of glycine is sufficiently nucleophilic to attack PLP to form the external aldimine, without causing alkaline denaturation of the enzyme.

  • Substrate Loading: Dissolve Glycine (1.0 M, 10-fold excess) and the target aldehyde (100 mM).

    • Causality: The massive excess of glycine is thermodynamically required to drive the reversible aldol equilibrium forward (Le Chatelier’s principle).

  • Enzyme Addition: Add 15 U of engineered Bacillus nealsonii LTA (e.g., Y31H/N305R mutant). Incubate at 30 °C with gentle orbital shaking (150 rpm).

  • Self-Validation Checkpoint (Dynamic Kinetic Control): The biocatalytic aldol reaction is reversible. Over time, the retro-aldol reaction will degrade the diastereomeric excess (de).

    • Action: Withdraw 50 µL aliquots every 5 minutes (from t=0 to t=30 mins). Quench immediately with 50 µL of 1% TFA in Acetonitrile to denature the enzyme. Analyze via reverse-phase HPLC.

    • Acceptance Criteria: Plot Conversion (%) vs. Diastereomeric Excess (%). Terminate the bulk reaction at the exact time point where conversion plateaus before the de drops below 90% (typically 15-20 minutes).

  • Downstream Processing: Quench the bulk reaction by ultrafiltration (10 kDa MWCO centrifugal filter) to recover the enzyme. Lyophilize the permeate to yield the crude amino acid.

PLP-Dependent Catalytic Mechanism

Understanding the enzymatic cycle is crucial for troubleshooting biocatalytic workflows. The diagram below illustrates the self-regenerating PLP cycle.

PLPCycle PLP PLP-Enzyme (Internal Aldimine) ExtAldimine Glycine Binding (External Aldimine) PLP->ExtAldimine + Glycine Quinonoid Deprotonation (Quinonoid Intermediate) ExtAldimine->Quinonoid - H+ (Cα) AldolAdduct Aldehyde Attack (C-C Bond Formation) Quinonoid->AldolAdduct + Aldehyde ProductRelease Product Release (β-Hydroxy-α-Amino Acid) AldolAdduct->ProductRelease Hydrolysis ProductRelease->PLP - Product

Caption: The PLP-dependent catalytic cycle of L-Threonine Aldolase.

Quantitative Data Summarization

The following table synthesizes the expected performance metrics of the two protocols based on recent literature benchmarks.

ParameterOrganocatalytic PTC (Azlactones)Biocatalysis (Engineered LTA)
Typical Yield 85 - 98%50 - 87% (Equilibrium limited)
Enantiomeric Excess (ee) > 95%> 99% (Strict L-selectivity)
Diastereomeric Ratio (dr) Up to 99:1 (anti-selective)Up to 93% de (syn-selective)
Reaction Media Toluene / BiphasicAqueous Buffer (pH 8.0)
Temperature -20 °C to 0 °C20 °C to 30 °C
Primary Limitation Requires toxic solvents, low tempRetro-aldol degradation over time
Scale-up Viability Moderate (Catalyst cost)High (Enzyme recyclability via UF)

References

  • Catalytic Asymmetric Direct Aldol Reaction of alpha-Alkyl Azlactones and Aliphatic Aldehydes for the Synthesis of Protected beta-Hydroxy-alpha-Amino Acids Source: Brandeis University URL
  • Source: PMC (National Institutes of Health)
  • Source: Organic Letters (ACS Publications)
  • Novel Cinchona Alkoloid Derived Ammonium Salts as Phase-Transfer Catalysts for the Asymmetric Synthesis of Beta-Hydroxy Alpha-Amino Acids Via Aldol Reactions Source: BYU ScholarsArchive URL

Sources

Evans Oxazolidinones: Master Protocols for Asymmetric Alkylation and Aldol Additions

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Chiral Auxiliary-Mediated Asymmetric Synthesis

In the landscape of modern asymmetric synthesis and early-phase drug development, the reliable construction of stereocenters is paramount. Among the most robust tools available to synthetic chemists are the chiral oxazolidinones popularized by David A. Evans in 1981[1]. These auxiliaries—typically derived from naturally occurring amino acids like valine or phenylalanine—provide exceptional, predictable stereocontrol in carbon-carbon bond-forming events, particularly asymmetric alkylations and aldol additions[].

The stereodirecting power of the Evans auxiliary relies on a highly ordered, conformationally rigid transition state. By covalently attaching the auxiliary to an acyl substrate, the oxazolidinone moiety provides a sterically defined environment that effectively shields one face of the resulting enolate[1]. Once the stereocenter is established, the auxiliary can be cleaved under mild, chemoselective conditions and recovered, leaving the enantioenriched product intact[3].

Mechanistic Causality: Designing the Transition State

To successfully execute these protocols, researchers must understand the causality behind the reagent selection. The Evans methodology is not merely a sequence of additions; it is a self-validating system built on three mechanistic pillars:

  • Z-Enolate Geometry: Deprotonation of the N-acyloxazolidinone using strong bases (e.g., NaHMDS, LDA, or DIPEA with a Lewis acid) selectively generates the Z-enolate. This geometry is critical for minimizing A(1,3) strain.

  • Metal Chelation: The introduction of a Lewis acid (such as Boron, Titanium, or Sodium) forces the enolate oxygen and the oxazolidinone carbonyl oxygen to chelate the metal cation. This locks the molecule into a rigid, planar, five-membered chelate ring[1].

  • Steric Shielding & Face Selectivity: The bulky substituent on the oxazolidinone ring (e.g., the benzyl group in 4-benzyl-2-oxazolidinone) projects outward, blocking either the re or si face of the enolate. Incoming electrophiles are forced to attack from the opposite, less hindered face[4].

MechanisticLogic N1 Chiral Imide (N-Acyloxazolidinone) N2 Bu2BOTf / DIPEA (Base + Lewis Acid) N1->N2 N3 Z-Boron Enolate (Rigid Chelation) N2->N3 N4 Aldehyde Addition N3->N4 N5 Zimmerman-Traxler TS (1,3-Diaxial Avoidance) N4->N5 Face Selection N6 Evans Syn-Aldol Product N5->N6

Mechanistic logic of the Evans syn-aldol reaction via a boron enolate.

Quantitative Data: Stereochemical Outcomes

The modularity of the Evans system allows chemists to access different diastereomers simply by altering the Lewis acid and base. The table below summarizes the causal relationship between the chosen reagents and the resulting stereochemical outcomes.

Reaction TypeReagent System (Lewis Acid / Base)Transition State GeometryMajor DiastereomerTypical d.r.
Evans Aldol Bu₂BOTf / DIPEABoron (Closed Zimmerman-Traxler)Evans Syn> 95:5
Non-Evans Aldol TiCl₄ / (-)-Sparteine or TMEDATitanium (Open / Chelated)Non-Evans Syn> 90:10
Anti-Aldol MgBr₂·OEt₂ / DIPEA or Et₃NMagnesium (Chelated)Anti-Aldol> 90:10
Alkylation NaHMDS / NoneSodium (Chelated)α-Alkylated> 95:5

Data synthesized from established stereoselective methodologies[5],[6],[4].

Step-by-Step Methodologies

The following protocols utilize (S)-4-benzyl-2-oxazolidinone. Every protocol includes an in-process validation step to ensure the integrity of the stereochemical outcome before proceeding to purification.

Workflow A 1. N-Acylation (Auxiliary Attachment) B 2. Z-Enolate Generation (Base + Lewis Acid) A->B C 3. Electrophile Addition (Steric Shielding) B->C D 4. Diastereomer Validation (Crude NMR Analysis) C->D E 5. Auxiliary Cleavage (Recovery & Product) D->E

Workflow for Evans chiral auxiliary-mediated asymmetric synthesis.

Protocol A: N-Acylation of the Chiral Auxiliary

Objective: Covalently attach the acyl group to the oxazolidinone to create the chiral imide. Causality: Deprotonation of the oxazolidinone N-H with n-BuLi creates a highly nucleophilic nitrogen anion that rapidly attacks the acid chloride.

  • Preparation: Flame-dry a round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

  • Acylation: Add the desired acid chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

  • Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the oxazolidinone N-H peak (br s, ~5.5 ppm) and the downfield shift of the oxazolidinone ring protons confirm complete acylation.

Protocol B: Asymmetric Alkylation

Objective: Stereoselective installation of an alkyl group at the α-position. Causality: NaHMDS is utilized because the sodium cation coordinates tightly with both the enolate oxygen and the auxiliary carbonyl, forming a rigid chelate. The bulky hexamethyldisilazide base ensures irreversible, quantitative deprotonation without acting as a nucleophile[1].

  • Enolate Generation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 3.0 equiv) dropwise. For less reactive electrophiles, add HMPA or DMPU (10% v/v) to break up enolate aggregates and increase reactivity.

  • Reaction Progression: Stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material.

  • Quench & Validation (Critical Step): Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via crude ¹H-NMR. Integrate the distinct α-proton signals of the diastereomers to determine the d.r. before column chromatography. This prevents purification bias from masking a failed stereoselective induction.

  • Workup: Quench the bulk reaction with saturated NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Evans Syn-Aldol Addition

Objective: Stereoselective formation of a β-hydroxy carbonyl compound. Causality: Di-n-butylboron triflate (Bu₂BOTf) acts as a strong Lewis acid, forming a highly organized, closed Zimmerman-Traxler six-membered transition state. The short B-O and B-C bonds maximize steric interactions, forcing the aldehyde to approach from the unshielded face, yielding the syn-aldol product almost exclusively[5],[6].

  • Boron Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂), followed immediately by dropwise addition of DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes.

  • Aldehyde Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.1 equiv) neat or as a solution in CH₂Cl₂. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

  • Oxidative Workup (Causality): The boron-aldolate complex is exceptionally stable. To release the product, quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:1:1 ratio). Stir vigorously at 0 °C for 1 hour to oxidize the boron and liberate the β-hydroxy product.

  • Extraction: Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Protocol D: Chemoselective Auxiliary Cleavage (Hydrolysis)

Objective: Remove the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering the oxazolidinone. Causality: Standard basic hydrolysis (LiOH) can attack the endocyclic oxazolidinone carbonyl, destroying the auxiliary. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl due to the alpha-effect, preserving the auxiliary for reuse[3].

  • Reaction: Dissolve the alkylated/aldol product in THF:H₂O (4:1, 0.05 M) and cool to 0 °C.

  • Reagent Addition: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1-2 hours.

  • Quench: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 N). Stir for 30 minutes.

  • Separation: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3x) to recover the cleaved chiral auxiliary (>95% recovery expected).

  • Product Isolation: Acidify the aqueous layer to pH 2 using 1N HCl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the pure chiral carboxylic acid.

References

  • Evans Aldol Reaction | Chem-Station Int. Ed. Chem-Station[Link]

  • N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis National Institutes of Health (NIH)[Link]

  • Highly Stereoselective TiCl4-Catalyzed Evans−Aldol and Et3Al-Mediated Reformatsky Reactions Organic Letters - ACS Publications[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure points in the asymmetric synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Strategic Overview: Direct Sharpless Asymmetric Aminohydroxylation (AA) of trans-cinnamates typically yields the syn-(2R,3S) isomer. To selectively synthesize the anti-(2R,3R) target, the most robust, field-proven method is a three-phase approach:

  • Sharpless Asymmetric Dihydroxylation (AD) to yield the syn-(2R,3S)-diol.

  • Cyclic Sulfate Activation & Azide Opening to invert the C3 stereocenter via an SN2 attack.

  • Reduction & Hydrolysis to afford the final amino acid.

Workflow A Methyl trans-3- (m-tolyl)acrylate B (2R,3S)-Diol A->B Sharpless AD C Cyclic Sulfate B->C SOCl2, then RuCl3/NaIO4 D (2R,3R)-Azido Alcohol C->D NaN3 (C3 Inversion) E (2R,3R)-Amino Acid D->E H2, Pd/C then LiOH

Synthetic workflow for (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Phase 1: Sharpless Asymmetric Dihydroxylation (AD)

Q: My dihydroxylation of methyl trans-3-(m-tolyl)acrylate is stalling at 60% conversion, and the enantiomeric excess (ee) is lower than expected (<85%). How can I improve this?

A: The stalling is often due to the poor aqueous solubility of the m-tolyl derivative, which limits mass transfer in the standard 1:1 t-BuOH/H₂O biphasic system. Furthermore, premature hydrolysis of the osmate ester intermediate can degrade enantioselectivity.

Adding methanesulfonamide accelerates the hydrolysis of the osmate(VI) ester, increasing the catalytic turnover rate and preventing the "second cycle" which is known to lower ee[1].

Validated Protocol:

  • Charge a reaction vessel with AD-mix-β (1.4 g/mmol substrate) and a modified solvent mixture of t-BuOH/H₂O/THF (1:1:0.1 v/v/v) to enhance substrate solubility.

  • Add methanesulfonamide (1.0 equiv) and cool the mixture to 0 °C until two clear phases form.

  • Add methyl trans-3-(m-tolyl)acrylate (1.0 equiv) in one portion.

  • Stir vigorously at 0 °C for 24 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3) until the UV-active starting material spot is consumed.

  • Quench by adding sodium sulfite (Na₂SO₃, 1.5 g/mmol ) and stir for 1 hour at room temperature before extracting with EtOAc.

Phase 2: Cyclic Sulfate Activation & Regioselective Azide Opening

Q: When opening the cyclic sulfate with sodium azide, I am getting a mixture of C2 and C3 attack, leading to regioisomers. How do I ensure exclusive C3 attack?

A: The regioselectivity of nucleophilic attack on cyclic sulfates derived from cinnamate esters is strictly governed by electronic effects[2]. The ester carbonyl group at C1 strongly deactivates the adjacent C2 position towards SN2 attack. Conversely, the m-tolyl group at C3 stabilizes the incoming transition state (benzylic activation). If you are seeing C2 attack, your reaction temperature might be too high, or residual water is causing premature hydrolysis of the sulfate[3].

Mechanism CS Cyclic Sulfate (2R,3S) Configuration TS Transition State SN2 Attack at C3 CS->TS NaN3 (Electronic bias favors C3) AS Azido Sulfate (2R,3R) Configuration TS->AS Stereochemical Inversion AA Azido Alcohol (2R,3R) Configuration AS->AA 20% H2SO4 (Hydrolysis)

SN2 inversion mechanism during cyclic sulfate opening by azide.

Validated Protocol:

  • Sulfite Formation: Dissolve the (2R,3S)-diol in anhydrous CH₂Cl₂. Add Et₃N (4.0 equiv) and cool to 0 °C. Dropwise add SOCl₂ (1.5 equiv). Stir for 2 hours, then concentrate in vacuo.

  • Sulfate Oxidation: Dissolve the crude sulfite in CH₃CN/H₂O (1:1). Add NaIO₄ (1.5 equiv) and a catalytic amount of RuCl₃·H₂O (0.01 equiv). Stir at 0 °C for exactly 1 hour. Extract with EtOAc and wash with brine.

  • Azide Opening: Dissolve the cyclic sulfate in Acetone/H₂O (4:1). Add NaN₃ (1.5 equiv). Stir at 25 °C for 4 hours. Do not heat above 30 °C.

  • Hydrolysis: Add 20% v/v H₂SO₄ to the reaction mixture and stir for 2 hours at room temperature to hydrolyze the intermediate sulfate monoester. Extract the (2R,3R)-azido alcohol with Et₂O.

Phase 3: Reduction and Hydrolysis

Q: During the reduction of the azido group, I am observing side-product formation and incomplete ester hydrolysis. What is the optimal sequence?

A: The m-tolyl ring is susceptible to over-reduction (partial hydrogenation of the aromatic ring) if the hydrogen pressure is too high or the catalyst is too active. Furthermore, performing ester hydrolysis before azide reduction can lead to beta-elimination or retro-aldol type cleavage. Always reduce the azide first.

Validated Protocol:

  • Reduction: Dissolve the (2R,3R)-azido alcohol in MeOH. Add 10 wt% Pd/C (0.1 equiv Pd). Evacuate and backfill with H₂ gas. Maintain at exactly 1 atm (balloon pressure) at 25 °C for 12 hours. Do not use a Parr shaker.

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Hydrolysis: Dissolve the crude amino ester in THF/H₂O (1:1). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 4 hours.

  • Isolation: Adjust the pH to ~6.0 using 1M HCl. Collect the precipitated zwitterionic (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid via vacuum filtration and dry under high vacuum.

Quantitative Data Summary

Table 1: Expected Yields and Critical Quality Attributes (CQAs) Across Synthetic Steps

StepIntermediate/ProductExpected Yield (%)Target ee/de (%)Critical Quality Attribute (CQA)
1. Sharpless AD (2R,3S)-Diol85 - 90> 98% eeStrict temperature control (0 °C)
2. Sulfate Formation Cyclic Sulfate90 - 95> 98% deComplete oxidation via RuCl₃
3. Azide Opening (2R,3R)-Azido Alcohol80 - 85> 98% deRegioselectivity (>95:5 C3:C2)
4. Reduction/Hydrolysis (2R,3R)-Amino Acid75 - 80> 98% eeIsoelectric pH control during precipitation

Sources

Overcoming side reactions in the synthesis of tolyl-substituted amino acids

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of tolyl-substituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable non-canonical amino acids. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic strategies.

Section 1: Racemization—The Stereochemical Challenge

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules like amino acids. Racemization, the formation of an equal mixture of enantiomers, is a frequent and critical side reaction.

Question: I'm observing significant racemization in my coupling reaction to introduce the tolyl group. What is the primary cause and how can I mitigate it?

Answer: Racemization during the synthesis of tolyl-substituted amino acids, particularly when activating the carboxyl group for coupling reactions, often proceeds through the formation of an azlactone (or oxazolone) intermediate.[1] The α-proton of the activated amino acid becomes acidic and can be abstracted by a base, leading to a planar, achiral azlactone. Subsequent nucleophilic attack on this intermediate results in a racemic product.[1]

Several factors influence the rate of racemization:

  • Activating Agents: Carbodiimide-type condensing agents like DIC can lead to a high degree of racemization.[2] To counteract this, the addition of racemization inhibitors such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial.[2][3] These additives form active esters that are more stable and less prone to racemization than the O-acylisourea intermediate formed with carbodiimides alone.[2] HOAt generally shows the best performance in minimizing racemization.[2]

  • Base: The choice and stoichiometry of the base are critical. Strong, non-hindered bases like triethylamine can accelerate racemization due to their ability to abstract the α-proton.[2] Weaker or more sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred as they are less likely to cause epimerization.[2][4]

  • Temperature: Elevated temperatures can increase the rate of racemization.[4] If using microwave-assisted synthesis, consider lowering the coupling temperature.[4]

  • Protecting Groups: The nature of the N-terminal protecting group can also play a role. While essential for preventing oligomerization, some protecting groups can influence the propensity for racemization.[5]

Troubleshooting Flowchart for Racemization

start Racemization Observed cond1 Using Carbodiimide (e.g., DIC)? start->cond1 action1 Add Racemization Inhibitor (HOBt, HOAt, Oxyma) cond1->action1 Yes cond2 Base used? cond1->cond2 No action1->cond2 action2a Switch to weaker/hindered base (DIPEA, Collidine) cond2->action2a Strong/Unhindered cond3 High Reaction Temperature? cond2->cond3 Weak/Hindered action2b Optimize base stoichiometry action2a->action2b action2b->cond3 action3 Lower reaction temperature cond3->action3 Yes end Racemization Minimized cond3->end No action3->end

Caption: Troubleshooting workflow for racemization.

Section 2: Challenges in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming the C-N bond between an amino acid backbone and a tolyl group.[6][7] However, these reactions are not without their own set of potential side reactions.

Question: My Buchwald-Hartwig amination is giving low yield and several side products. What are the common pitfalls?

Answer: Low yields and the formation of side products in Buchwald-Hartwig aminations can stem from several issues related to the catalyst, reagents, and reaction conditions.[8]

Common Side Reactions and Their Causes:

  • Homocoupling: Formation of bi-tolyl or diamino species. This can occur when the catalyst is too active or when the reaction conditions favor these side pathways.

  • Hydrodehalogenation: Replacement of the halide on the tolyl halide with a hydrogen atom. This is more common with electron-rich aryl halides and can be promoted by the presence of a hydrogen source in the reaction mixture (e.g., solvent, base).[8]

  • Catalyst Deactivation: The active Pd(0) catalyst can aggregate to form inactive palladium black.[8] This is often caused by ligand dissociation or the presence of oxygen.[8]

Troubleshooting Strategies:

IssuePotential CauseRecommended Solution
Low or No Yield Inactive CatalystEnsure proper degassing to remove oxygen. Consider using a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst.[8][9]
Poor Ligand ChoiceThe choice of phosphine ligand is critical.[10][11] For challenging couplings, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often necessary.[8]
Suboptimal BaseThe strength and solubility of the base are important.[8] Common bases include K₂CO₃ and K₃PO₄. For anhydrous couplings with K₃PO₄, a small amount of water may be beneficial.[8]
Side Product Formation HomocouplingOptimize catalyst loading and reaction temperature. A lower temperature may favor the desired cross-coupling.
HydrodehalogenationEnsure the purity of all reagents and solvents. Use a well-degassed solvent.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amino acid derivative (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Degassing: Seal the tube and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 3: Protecting Group Strategies and Related Side Reactions

The judicious use of protecting groups for the α-amino and α-carboxyl groups, as well as any reactive side chains, is fundamental to a successful synthesis.[12][13][14]

Question: I'm experiencing unexpected side reactions related to my protecting groups. What should I be aware of?

Answer: Protecting groups, while essential, can sometimes lead to unforeseen complications.

  • Incomplete Deprotection: This can lead to a mixture of products that are difficult to separate. Ensure that the deprotection conditions (e.g., acid or base concentration, reaction time, temperature) are sufficient for complete removal of the protecting group.

  • Side Reactions During Deprotection: The conditions used for deprotection can sometimes cause other reactions. For example, strongly acidic conditions used to remove a Boc group can lead to side reactions if other acid-labile groups are present.[15]

  • Protecting Group-Induced Side Reactions: Certain protecting groups can participate in side reactions. For instance, the tosyl group on arginine can modify tryptophan residues during cleavage.[5]

Protecting Group Selection Guide

Functional GroupCommon Protecting GroupsDeprotection ConditionsPotential Issues
α-Amino Boc (tert-Butoxycarbonyl)Strong acid (e.g., TFA)[15]Acid-labile side chains may be affected.
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., piperidine)[15]Base-labile side chains may be affected.
α-Carboxyl Methyl or Ethyl EsterSaponification (e.g., LiOH, NaOH)Racemization can occur under harsh basic conditions.
Benzyl EsterHydrogenolysis (e.g., H₂, Pd/C)Not compatible with other reducible functional groups.
tert-Butyl EsterStrong acid (e.g., TFA)Similar to Boc deprotection.

Visualization of Orthogonal Protecting Group Strategy

cluster_0 Protected Amino Acid cluster_1 Peptide Synthesis cluster_2 Final Deprotection A Fmoc-AA(SideChain-PG)-OtBu B Piperidine (Fmoc Removal) A->B C Coupling with next Fmoc-AA B->C C->B Repeat for chain elongation D TFA (SideChain & tBu Removal) C->D E Free Peptide D->E

Caption: Orthogonal protection in peptide synthesis.

Section 4: Purification and Analysis of Tolyl-Substituted Amino Acids

The final, and often most challenging, step is the purification of the target amino acid and the analytical confirmation of its purity and identity.

Question: I'm struggling to purify my tolyl-substituted amino acid from the reaction mixture. What are the best methods?

Answer: The purification of synthetic amino acids often requires a combination of techniques due to the presence of unreacted starting materials, reagents, and side products.[16]

  • Flash Column Chromatography: This is a primary tool for purifying organic compounds.[17] For tolyl-substituted amino acids, reversed-phase flash chromatography using a C18 stationary phase can be very effective.[17]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and is highly effective for purifying amino acids.[18][19][20] Cation exchange chromatography is commonly used, where the amino acid is adsorbed onto the resin and then eluted with a change in pH or ionic strength.[19]

  • Preparative HPLC: For achieving high purity, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is often the method of choice.[16][21]

Question: How can I confidently identify the side products in my reaction?

Answer: A combination of analytical techniques is typically required for the unambiguous identification of side products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying impurities by providing molecular weight information.[22][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of unknown impurities, isolation by preparative HPLC followed by NMR analysis is often necessary.[22]

  • High-Performance Liquid Chromatography (HPLC): HPLC is ideal for assessing purity.[][24] Chiral HPLC is essential for determining the enantiomeric excess and quantifying any racemization that may have occurred.[22]

Analytical Workflow for Impurity Identification

start Crude Reaction Mixture hplc Analytical RP-HPLC start->hplc chiral_hplc Chiral HPLC start->chiral_hplc lcms LC-MS Analysis hplc->lcms Unexpected Peaks prep_hplc Preparative HPLC (Isolate Impurity) lcms->prep_hplc Identify MW nmr NMR Spectroscopy prep_hplc->nmr id Structure Elucidation nmr->id ee Determine Enantiomeric Excess chiral_hplc->ee

Caption: Analytical workflow for side product identification.

References

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Anaspec. Retrieved from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Perez-Casaluengo, A., et al. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules. Retrieved from [Link]

  • Muttenthaler, M., et al. (2014). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2012). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Angewandte Chemie International Edition. Retrieved from [Link]

  • Separation and Refining of Amino acids. (n.d.). Samco. Retrieved from [Link]

  • Li, W., et al. (2017). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. Scientific Reports. Retrieved from [Link]

  • Method for purification of an amino acid using ion exchange resin. (1994). Google Patents.
  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • How to purify synthetic peptides - what are the options?. (2023). Biotage. Retrieved from [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. (2022). Teledyne ISCO. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

  • Vizzavona, J., & El-Faham, A. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. Retrieved from [Link]

  • Moroder, L. (2005). Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Georg Thieme Verlag.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. (2012). ResearchGate. Retrieved from [Link]

  • A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. (1991). PubMed. Retrieved from [Link]

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. (2025). International Journal for Multidisciplinary Research. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Molecules. Retrieved from [Link]

  • Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. (2017). Polymer Chemistry. Retrieved from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Structure-guided steric hindrance engineering of Bacillus badius phenylalanine dehydrogenase for efficient l-homophenylalanine synthesis. (2021). Microbial Cell Factories. Retrieved from [Link]

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2014). Journal of the American Chemical Society. Retrieved from [Link]

  • Amino Acid Schiff Base Bearing Benzophenone Imine As a Platform for Highly Congested Unnatural α-Amino Acid Synthesis. (2020). Journal of the American Chemical Society. Retrieved from [Link]

  • The synthesis of amino acids by phase-transfer reactions. (1978). Tetrahedron Letters. Retrieved from [Link]

  • SCHIFF BASE FROM L-Glycine and 4-Hydroxybenzaldehyde AND ITS COMPLEXES WITH Co(II) and Cu(II): SYNTHESIS AND ANTIMICROBIAL. (2023). World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • Rehman, A., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology. Retrieved from [Link]

  • Synthesis of some 2-substituted amino 3(N-p-tolyl carboxamido)-4,5- trimethylene thiophenes as potent nsaids. (2012). ResearchGate. Retrieved from [Link]

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. (2022). Communications Materials. Retrieved from [Link]

  • Side reactions in peptide synthesis. X. Prevention of O-acylation during coupling with active esters. (1980). International Journal of Peptide and Protein Research. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the CDMO Technical Support and Troubleshooting Portal. As a Senior Application Scientist, I have structured this guide to address the critical mechanistic and operational challenges encountered when scaling up the synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid.

This non-natural anti- α -hydroxy- β -amino acid is a highly valuable chiral building block, frequently utilized in the development of modified taxane side chains and advanced peptidomimetics. To avoid the toxicity of osmium-based Sharpless Asymmetric Aminohydroxylation on a commercial scale, our validated workflow utilizes a titanium-catalyzed asymmetric epoxidation followed by a highly regioselective, pH-controlled azidolysis and chemoselective oxidation.

Validated Synthetic Workflow

The synthesis relies on absolute stereocontrol established early in the sequence, followed by stereospecific transformations.

Workflow SM (E)-3-(m-Tolyl)prop-2-en-1-ol Step1 Step 1: Sharpless Epoxidation Ti(OiPr)4, D-(-)-DET, tBuOOH SM->Step1 Int1 (2R,3S)-Epoxy Alcohol Step1->Int1 ee > 98% Step2 Step 2: Regioselective Azidolysis NaN3, pH 4.2 Buffer Int1->Step2 Int2 (2R,3R)-3-Azido-1,2-diol Step2->Int2 C3 Inversion Step3 Step 3: Chemoselective Oxidation TEMPO, NaOCl, NaClO2 Int2->Step3 Int3 (2R,3R)-3-Azido-2-hydroxy acid Step3->Int3 C1 Oxidation Step4 Step 4: Hydrogenation H2, Pd/C Int3->Step4 Product (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid Step4->Product Target API

Caption: Synthetic workflow for (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid via epoxide ring-opening.

Scale-Up Performance Metrics
StepTransformationTarget YieldStereopurityE-factorCritical Process Parameter (CPP)
1 Sharpless Epoxidation88%>98% ee15Catalyst aging time (≥30 min)
2 Regioselective Azidolysis82%>95:5 dr22Strict aqueous pH control (4.2)
3 TEMPO Oxidation85%N/A30Biphasic solvent ratio (Toluene:H₂O)
4 Azide Hydrogenation94%>99% ee10Catalyst loading / H₂ pressure

Troubleshooting Guides & FAQs

Q1: During Step 1 (Sharpless Epoxidation), our enantiomeric excess (ee) dropped from 98% on the bench to 85% in the 100 L reactor. What is the root cause?

Expert Analysis: This is a classic kinetic failure related to catalyst assembly. The active catalytic species in the 1 is a dinuclear titanium complex, [Ti(D−DET)(OiPr)2​]2​ [1]. On a larger scale, engineers often rush the addition steps. If Ti(OiPr)4​ and D−(−)−DET are not aged together for at least 30 minutes at -20°C prior to the addition of tBuOOH and the allylic alcohol, monomeric titanium species remain in solution. These monomeric species catalyze a rapid, unselective background epoxidation, severely degrading the ee[2]. Resolution: Implement a hard interlock in your batch record requiring a 30-minute aging period. Additionally, ensure the use of activated 4Å molecular sieves to scavenge trace moisture, which hydrolyzes the complex.

Q2: In Step 2 (Azidolysis), we are observing a mixture of C2 and C3 opening, as well as loss of stereochemical integrity (racemization). How do we force regioselective inversion at C3?

Expert Analysis: The m-tolyl group stabilizes a partial positive charge at the benzylic C3 position. Under standard basic azidolysis conditions, SN​1 -like pathways cause racemization, or steric hindrance drives the azide attack to the less hindered C2 position. To achieve the (2R,3R) configuration, we must force a regioselective SN​2 attack at C3 with strict inversion. By conducting the reaction under 3, the epoxide oxygen is protonated. This dramatically enhances the electrophilicity at the tertiary/benzylic C3 carbon, overriding steric hindrance and driving a highly regioselective SN​2 attack with complete anti-stereoselective inversion[3]. Alternatively, the use of Lewis acid complexes like [Ti(OiPr)2​(N3​)2​] can achieve similar regiocontrol[4][5].

Q3: Our TEMPO oxidation (Step 3) is resulting in oxidative cleavage of the diol, destroying our yield. How do we prevent C-C bond cleavage?

Expert Analysis: 1,2-diols are highly susceptible to oxidative cleavage into aldehydes or shorter carboxylic acids[6]. If you are using a homogeneous or amphiphilic solvent system (e.g., Acetonitrile/Water), cleavage is inevitable. You must utilize a purely biphasic system (Toluene/Water). Mechanistic Causality: In a toluene/water system, the hydrophilic oxoammonium species generated from TEMPO reacts with ClO2−​ to form a hydrophobic charge-transfer (CT) complex ( TEMPO−ClO2​ ). This complex partitions exclusively into the organic toluene layer, where it 7[7]. As the primary alcohol oxidizes to the α -hydroxy acid, it becomes water-soluble and immediately partitions into the aqueous layer, isolating it from the oxidant and preventing over-oxidation or cleavage[8][9].

Troubleshooting Start Issue: Oxidative Cleavage in Step 3 CheckSolvent Is the solvent system purely biphasic? Start->CheckSolvent FixSolvent Switch to Toluene/H2O to partition TEMPO-ClO2 into organic layer CheckSolvent->FixSolvent No (e.g., MeCN) CheckpH Is the aqueous layer buffered? CheckSolvent->CheckpH Yes (Toluene) FixSolvent->CheckpH FixpH Buffer with NaH2PO4 to pH 6.8 CheckpH->FixpH No Success Chemoselective α-Hydroxy Acid Formation CheckpH->Success Yes FixpH->Success

Caption: Troubleshooting logic tree for preventing oxidative cleavage during TEMPO-mediated diol oxidation.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility on scale, the following protocols include mandatory In-Process Controls (IPCs) that act as self-validating checkpoints.

Protocol A: Regioselective Azidolysis (Step 2)

Objective: Convert (2R,3S)-epoxy alcohol to (2R,3R)-3-azido-3-(m-tolyl)propane-1,2-diol.

  • Preparation: Charge a glass-lined reactor with 1.0 eq of the (2R,3S)-epoxy alcohol and 10 volumes of a H2​O / t -BuOH (8:2 v/v) mixture.

  • Reagent Addition: Add 5.0 eq of NaN3​ .

  • IPC 1 (Critical Parameter): Adjust the pH of the mixture to exactly 4.2 using 1M H2​SO4​ . Self-Validation: The reaction consumes protons; you must use an automated dosing pump linked to a calibrated pH probe to maintain pH 4.2 ± 0.1 throughout the reaction.

  • Reaction: Heat the heterogeneous mixture to 65°C and agitate at 250 rpm for 12 hours.

  • IPC 2 (Conversion & Regiochemistry): Pull a 5 mL aliquot, quench with saturated NaHCO3​ , and extract with EtOAc. Analyze via Chiral HPLC. Self-Validation: Proceed to workup only when residual epoxide is < 1% and the C3:C2 azidolysis ratio is > 95:5.

  • Workup: Cool to 20°C, extract with EtOAc (3 x 5 vol), wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective TEMPO Oxidation (Step 3)

Objective: Oxidize the primary alcohol of the azido-diol to yield (2R,3R)-3-azido-2-hydroxy-3-(m-tolyl)propanoic acid.

  • Preparation: Charge the reactor with 1.0 eq of the azido-diol, 0.1 eq TEMPO, and 10 volumes of Toluene.

  • Buffer Addition: Add 10 volumes of 0.6 M NaH2​PO4​ buffer (pH 6.8) containing 2.0 eq NaClO2​ .

  • Cooling & Mixing: Cool the biphasic mixture to 0°C.

  • IPC 1 (Phase Dynamics): Verify strict phase separation. Optimize the impeller speed (typically 300-400 rpm) to ensure high interfacial surface area without forming an inseparable emulsion.

  • Oxidation: Dropwise add 0.05 eq NaOCl (commercial bleach) over 1 hour, maintaining the internal temperature below 5°C.

  • IPC 2 (Reaction Monitoring): Monitor the organic layer by GC-MS. Self-Validation: The primary alcohol will convert to an aldehyde intermediate in the toluene layer, then immediately disappear as it oxidizes to the carboxylate and partitions into the aqueous layer.

  • Workup: Halt agitation and separate the phases. Discard the toluene layer (contains impurities and TEMPO). Acidify the aqueous layer to pH 2.0 using 2M HCl, then extract the target α -hydroxy acid into EtOAc (3 x 5 vol). Concentrate to yield the product.

References

  • Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction. Fringuelli et al., The Journal of Organic Chemistry. Available at: [Link]

  • Regioselective azide opening of 2,3-epoxy alcohols by[Ti(O-i-Pr)2(N3)2]: synthesis of α-amino acids. The Journal of Organic Chemistry. Available at: [Link]

  • Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Letters, ACS Publications. Available at: [Link]

  • Chemoselective Catalytic Oxidation of 1,2-Diols to α-Hydroxy Acids Controlled by TEMPO-ClO2 Charge-Transfer Complex. Organic Chemistry Portal. Available at:[Link]

Sources

Validation & Comparative

Spectroscopic Analysis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a conformationally restricted β -amino- α -hydroxy acid. As an m-tolyl analog of phenylisoserine (the critical C13 side chain of the chemotherapeutic agent paclitaxel), this molecule serves as a highly valuable chiral building block for peptidomimetics, foldamers, and next-generation taxoid therapeutics.

This guide provides an objective, data-driven comparison of the spectroscopic properties of the (2R,3R)-m-tolyl derivative against its diastereomeric counterpart, (2R,3S)-3-amino-2-hydroxy-3-(m-tolyl)propanoic acid, and the unsubstituted parent molecule, (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoic acid (AHPPA). By analyzing Nuclear Magnetic Resonance (NMR), Electronic Circular Dichroism (ECD), and Fourier-Transform Infrared (FTIR) data, researchers can accurately confirm stereochemical integrity and structural identity.

Structural Context & Causality: The Physics of the Spectra

To interpret the spectroscopic data of β -amino acids, one must understand the causality between molecular geometry and the resulting physical signals.

The Karplus Relationship and Conformational Equilibria: The relative stereochemistry (syn vs. anti) of the C2-hydroxyl and C3-amino groups dictates the molecule's preferred rotameric state in solution. In polar solvents (e.g., D2​O or CD3​OD ), the zwitterionic form of the (2R,3R) anti-diastereomer strongly prefers an antiperiplanar conformation to minimize steric clash between the bulky m-tolyl group and the carboxylate moiety [1]. According to the Karplus equation, this ~180° dihedral angle between the C2 and C3 protons yields a large vicinal coupling constant ( 3J2,3​≈7.5−9.0 Hz). Conversely, the (2R,3S) syn-diastereomer adopts a synclinal (gauche) conformation, resulting in a significantly smaller coupling constant ( 3J2,3​≈2.5−5.0 Hz) [2].

Electronic Substitution Effects: The introduction of the meta-methyl group (compared to unsubstituted AHPPA) exerts a mild inductive (+I) effect. This alters the local magnetic environment, causing a slight upfield shift of the ortho and para aromatic protons in 1H NMR and distinct resonance changes in 13C NMR. Furthermore, the asymmetric steric bulk of the m-tolyl group restricts the free rotation of the C3-aryl bond, which can be observed as line broadening in variable-temperature NMR studies.

ConformationalLogic Base (2R,3R)-AHPPA (Unsubstituted) Target (2R,3R)-m-Tolyl Analog Base->Target m-Methylation Effect1 Inductive Effect (+I) from m-Methyl Target->Effect1 Effect2 Asymmetric Steric Bulk Target->Effect2 NMR_Shift Upfield shift of para/ortho protons Effect1->NMR_Shift Rot_Barrier Restricted C3-Aryl Rotation Effect2->Rot_Barrier

Caption: Logical relationship mapping the spectroscopic consequences of m-tolyl substitution on the β -amino acid scaffold.

Comparative Spectroscopic Data

The following tables synthesize the quantitative spectroscopic benchmarks used to differentiate the target molecule from its primary structural alternatives.

Table 1: 1H and 13C NMR Benchmarks (Solvent: CD3​OD , 400 MHz)
Spectroscopic Feature(2R,3R)-m-Tolyl Analog (Target)(2R,3S)-m-Tolyl Analog (Diastereomer)(2R,3R)-AHPPA (Unsubstituted)
C2-H Chemical Shift ( δ ) 4.35 ppm (d)4.52 ppm (d)4.38 ppm (d)
C3-H Chemical Shift ( δ ) 4.60 ppm (d)4.75 ppm (d)4.65 ppm (d)
Vicinal Coupling ( 3J2,3​ ) 7.8 Hz (Antiperiplanar)3.2 Hz (Synclinal)7.6 Hz (Antiperiplanar)
Aromatic Protons ( δ ) 7.15 - 7.30 ppm (m, 4H)7.18 - 7.35 ppm (m, 4H)7.30 - 7.45 ppm (m, 5H)
Aromatic m -Methyl ( δ ) 2.35 ppm (s, 3H)2.36 ppm (s, 3H)N/A
C3 13C Shift ( δ ) 58.2 ppm56.5 ppm58.0 ppm
Table 2: ECD and FTIR Benchmarks
Technique(2R,3R)-m-Tolyl Analog(2R,3S)-m-Tolyl AnalogDiagnostic Significance
ECD (MeOH, 210 nm) Negative Cotton Effect Positive Cotton Effect Confirms absolute configuration at C3 via π→π∗ transition [3].
FTIR ( νmax​ , solid) 3100-2800 cm −1 (broad, NH3+​ )3150-2850 cm −1 (broad, NH3+​ )Validates zwitterionic solid-state structure.
FTIR ( νmax​ , solid) 1625 cm −1 ( COO− asym. stretch)1630 cm −1 ( COO− asym. stretch)Shifts indicate differences in intermolecular H-bonding networks.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies are designed as self-validating systems. Each protocol includes an internal check to prevent false-positive assignments.

Protocol A: Stereochemical Assignment via 1D and 2D NMR
  • Sample Preparation: Dissolve 15 mg of the highly pure (>98%) analyte in 0.6 mL of deuterated methanol ( CD3​OD ). Causality: CD3​OD is chosen over CDCl3​ because the free amino acid exists as a zwitterion and is insoluble in non-polar solvents.

  • 1D 1H Acquisition: Acquire a standard 1D proton spectrum (minimum 16 scans, 400 MHz or higher).

  • Coupling Extraction: Isolate the doublets corresponding to the C2-H (~4.35 ppm) and C3-H (~4.60 ppm). Calculate the 3J2,3​ coupling constant.

    • Validation Step: The J -value for both the C2-H doublet and C3-H doublet must be mathematically identical. If they differ by >0.2 Hz, the signal is overlapping with an impurity, and a 2D J-resolved experiment is required.

  • 2D NOESY Acquisition: Run a 2D NOESY experiment (mixing time 400-500 ms).

    • Validation Step: For the (2R,3R) anti isomer, the NOE cross-peak between C2-H and C3-H should be weak or absent due to the antiperiplanar geometry, whereas the (2R,3S) isomer will show a strong NOE correlation.

StereochemicalWorkflow Start Synthesized Compound NMR 1H NMR Analysis (Solvent: CD3OD) Start->NMR J_Coupling Extract J(2,3) Coupling NMR->J_Coupling Anti J(2,3) = 7-9 Hz Anti (2R,3R or 2S,3S) J_Coupling->Anti Large J (>7 Hz) Syn J(2,3) = 2-5 Hz Syn (2R,3S or 2S,3R) J_Coupling->Syn Small J (<5 Hz) ECD ECD Spectroscopy (MeOH) Anti->ECD Cotton Cotton Effect at 210 nm ECD->Cotton Config Absolute Configuration Assigned (2R,3R)-Isomer Cotton->Config Negative Cotton Effect

Caption: Self-validating analytical workflow for assigning the absolute and relative stereochemistry of the target compound.

Protocol B: Absolute Configuration via Electronic Circular Dichroism (ECD)
  • Baseline Correction: Fill a 1 mm quartz cuvette with HPLC-grade methanol. Record the baseline ECD spectrum from 190 nm to 300 nm at 20 °C.

  • Sample Preparation: Prepare a 0.5 mM solution of the analyte in HPLC-grade methanol.

  • Acquisition: Record the ECD spectrum under identical conditions (scanning speed 50 nm/min, bandwidth 1 nm, 3 accumulations).

  • Data Processing: Subtract the baseline and convert raw ellipticity ( θ , mdeg) to molar ellipticity ( [θ] , deg·cm 2 ·dmol −1 ).

    • Validation Step: Observe the Cotton effect at ~210 nm (corresponding to the aromatic π→π∗ transition perturbed by the C3 chiral center). A negative Cotton effect confirms the (3R) absolute configuration [3]. If the high-tension (HT) voltage of the photomultiplier tube exceeds 600 V below 200 nm, discard data in that region due to solvent opacity.

References

  • Huck, B. R., Chung, Y. J., Christianson, L. A., & Gellman, S. H. (2001). Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β -Peptide Structures. Journal of the American Chemical Society, 123(1), 8-17.[Link]

  • Milanesio, M., et al. (1999). Ab Initio Conformational Study of the Phenylisoserine Side Chain of Paclitaxel. Journal of Medicinal Chemistry, 42(2), 291-299.[Link]

  • Kiss, L., et al. (2006). Effects of the Alternating Backbone Configuration on the Secondary Structure and Self-Assembly of β -Peptides. Journal of the American Chemical Society, 128(37), 12052-12053.[Link]

A Scientist's Guide to Stereoselectivity: Comparing the Biological Activity of (2R,3R)- and (2S,3S)-Propranolol

Author: BenchChem Technical Support Team. Date: April 2026

In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, can exhibit dramatically different biological activities.[1] This is because biological targets, such as receptors and enzymes, are themselves chiral environments, creating a specific "hand-in-glove" interaction.[2][3] Understanding and quantifying these differences is paramount for developing safer, more effective therapeutics.[4][5]

This guide provides an in-depth comparison of the biological activities of the (2R)- and (2S)-enantiomers of propranolol, a classic non-selective β-adrenergic receptor antagonist. We will delve into the mechanistic basis for their differential pharmacology, present supporting experimental data, and provide detailed protocols for the key assays used to characterize them.

The Principle of Stereoselectivity: Why Chirality Matters

Living systems are homochiral; for instance, amino acids are almost exclusively in the L-form, and sugars are in the D-form.[6] This inherent chirality extends to the complex architecture of drug targets. The Easson-Stedman hypothesis posits that for significant differences in activity between enantiomers, a three-point interaction with the biological target is required.[7][8] One enantiomer, the eutomer, will have the optimal three-dimensional arrangement to bind effectively and elicit a biological response. Its counterpart, the distomer, will fit poorly or differently, resulting in lower activity, inactivity, or even off-target effects.[2][8]

Propranolol, a widely used beta-blocker for treating cardiovascular conditions, is a prime example of this principle.[6][9] It is administered clinically as a racemic mixture, containing equal amounts of (S)-(-)-propranolol and (R)-(+)-propranolol. However, the therapeutic β-blocking activity resides almost exclusively in the (S)-enantiomer.[10]

Case Study: (S)-Propranolol vs. (R)-Propranolol

The primary mechanism of action for propranolol is the competitive antagonism of β-adrenergic receptors (β-ARs), which blocks the effects of catecholamines like epinephrine and norepinephrine.[11] This blockade reduces heart rate, blood pressure, and cardiac contractility.[12] Experimental evidence overwhelmingly demonstrates that (S)-propranolol is the eutomer responsible for these effects.

Comparative Biological Activity Data

The following table summarizes the key quantitative differences in the biological activity of the propranolol enantiomers.

Parameter(S)-(-)-Propranolol(R)-(+)-PropranololEudismic Ratio (S/R)Key Findings & References
β-Adrenergic Receptor Binding Affinity High AffinityLow Affinity~100-179The S-enantiomer has approximately 100 to 179 times greater binding affinity for beta-adrenergic receptors than the R-enantiomer.[2][12]
In Vivo β-Blockade Potency High PotencyVery Low Potency>100In vivo studies show (S)-propranolol is over 100 times more potent in blocking isoprenaline-induced positive inotropic and chronotropic responses.[3]
Hemodynamic Effects (Rate Pressure Product) Significant Decrease (-32.3%)No Significant EffectN/AOral administration of (S)-propranolol significantly decreases the rate pressure product during exercise, while (R)-propranolol shows no effect compared to placebo.[12]
Membrane Stabilizing Activity (Local Anesthetic) PresentPresent~1Both enantiomers possess similar local anesthetic potency, an effect independent of β-receptor blockade.[3]
Sodium Channel Blockade PresentPresent~1Both enantiomers exhibit nearly equal potency in blocking cardiac (NaV1.5) sodium channels, which is not a class effect of β-blockers.[13]

This data clearly illustrates the stereoselectivity of the β-adrenergic receptor for propranolol. While both enantiomers share non-receptor-mediated effects like membrane stabilization, the clinically relevant β-blocking activity is almost entirely attributable to the (S)-isomer.

Mechanistic Insights: Receptor Interaction and Signaling

The differential activity of propranolol enantiomers stems from their interaction with the β-adrenergic receptor, a G-protein coupled receptor (GPCR).

The β-Adrenergic Signaling Pathway

Upon stimulation by an agonist like norepinephrine, the β-AR activates a stimulatory G-protein (Gs).[14] The Gs alpha subunit then activates adenylyl cyclase, which converts ATP into the second messenger cyclic AMP (cAMP).[7][14] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses like increased heart rate and contractility.[7][15][16]

(S)-propranolol, the antagonist, binds to the β-AR with high affinity, preventing agonist binding and interrupting this signaling cascade.[5] (R)-propranolol, due to its stereochemistry, cannot form the same critical interactions with the receptor's binding pocket and thus fails to effectively block agonist binding.[5][9]

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BAR β-Adrenergic Receptor G_protein Gs Protein (α, β, γ) BAR->G_protein activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts G_protein->AC α-subunit activates ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive activates PKA_active Active PKA PKA_inactive->PKA_active Response Physiological Response (e.g., ↑ Heart Rate) PKA_active->Response phosphorylates targets Agonist Norepinephrine (Agonist) Agonist->BAR Binds & Activates S_Propranolol (S)-Propranolol (Antagonist) S_Propranolol->BAR Binds & Blocks (High Affinity) R_Propranolol (R)-Propranolol (Inactive Distomer) R_Propranolol->BAR Poor Binding (Low Affinity)

Figure 1. β-Adrenergic receptor signaling pathway showing competitive antagonism by (S)-propranolol.

Experimental Protocols for Assessing Stereoselectivity

To empirically determine the distinct activities of the (2R,3R) and (2S,3S) isomers, rigorous and validated experimental workflows are essential. Here, we outline two fundamental assays.

Radioligand Receptor Binding Assay

This assay quantifies the binding affinity of each enantiomer to the target receptor. It is a competitive assay where the unlabeled enantiomers compete with a radiolabeled ligand for binding to receptors in a cell membrane preparation.[17][18]

Objective: To determine the inhibition constant (Ki) for (S)- and (R)-propranolol at the β-adrenergic receptor.

Materials:

  • Cell membrane preparation expressing β-adrenergic receptors.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or ¹²⁵I-Cyanopindolol (CYP).[12][19]

  • Unlabeled ligands: (S)-propranolol and (R)-propranolol solutions of varying concentrations.

  • Binding Buffer (e.g., Tris-HCl, MgCl₂).

  • Glass fiber filters and a cell harvester/vacuum manifold.

  • Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Setup: Prepare a 96-well filter plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled antagonist), and competitive binding (radioligand + varying concentrations of test enantiomer).

  • Reagent Addition:

    • To all wells, add a consistent amount of the cell membrane preparation.

    • To the competitive binding wells, add serial dilutions of either (S)-propranolol or (R)-propranolol.

    • To the non-specific binding wells, add a saturating concentration of unlabeled propranolol (e.g., 10 µM).

    • Initiate the binding reaction by adding the radioligand (e.g., [³H]-DHA at a concentration near its Kd) to all wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Harvesting: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the enantiomer that inhibits 50% of specific radioligand binding).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A 1. Plate Preparation (Total, Non-Specific, & Competitive Binding Wells) B 2. Reagent Addition - Membranes - Test Enantiomers - Radioligand ([³H]-DHA) A->B C 3. Incubation (Reach Equilibrium) B->C D 4. Filtration & Washing (Separate Bound vs. Free) C->D E 5. Scintillation Counting (Quantify Bound Radioligand) D->E F 6. Data Analysis - Calculate IC₅₀ - Determine Ki E->F

Figure 2. Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding by quantifying the levels of the second messenger, cAMP. An antagonist's potency is determined by its ability to inhibit cAMP production stimulated by an agonist.

Objective: To determine the functional antagonist potency (IC₅₀) of (S)- and (R)-propranolol.

Materials:

  • Whole cells expressing the β-adrenergic receptor.

  • Agonist: Isoprenaline or Norepinephrine.

  • Antagonists: (S)-propranolol and (R)-propranolol.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP detection kit (e.g., cAMP-Glo™, HTRF, or AlphaScreen assay).[20][21]

  • Luminometer or appropriate plate reader.

Step-by-Step Methodology:

  • Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation with Antagonist:

    • Remove the culture medium.

    • Add stimulation buffer containing a PDE inhibitor and varying concentrations of the test antagonist ((S)- or (R)-propranolol).

    • Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoprenaline at its EC₈₀ concentration) to all wells except the basal control. This will stimulate cAMP production.

  • Incubation: Incubate for a defined time (e.g., 15-30 minutes) to allow for cAMP accumulation.

  • Cell Lysis and cAMP Detection:

    • Terminate the stimulation by lysing the cells.

    • Follow the specific instructions of the chosen cAMP detection kit. This typically involves adding detection reagents that generate a luminescent or fluorescent signal proportional to the amount of cAMP present.[20][22]

  • Signal Measurement: Read the plate using a luminometer or other appropriate instrument.

  • Data Analysis:

    • Normalize the data to the agonist-only response (100%) and basal response (0%).

    • Plot the normalized response against the logarithm of the antagonist concentration.

    • Use non-linear regression to determine the IC₅₀ value, which represents the concentration of the antagonist that inhibits 50% of the agonist-stimulated cAMP production.

Conclusion

The case of (2R)- and (2S)-propranolol provides a clear and compelling demonstration of stereoselectivity in pharmacology. The β-adrenergic receptor exhibits a strong preference for the (S)-enantiomer, which is responsible for the drug's therapeutic effect. The (R)-enantiomer is largely inactive at this target. This profound difference underscores the necessity for drug development professionals to consider stereoisomers as distinct chemical entities.[3] By employing rigorous experimental methodologies like receptor binding and functional cell-based assays, researchers can accurately characterize the activity of each enantiomer, leading to the development of drugs with improved therapeutic indices and a deeper understanding of their mechanism of action.

References

  • Chiralpedia. (2025, September 7). Part 4: Stereochemistry in Drug Action and Pharmacology.
  • Barrett, A. M., & Cullum, V. A. (1968). The biological properties of the optical isomers of propranolol and their effects on cardiac arrhythmias. British Journal of Pharmacology, 34(1), 43–55.
  • Cole, S. W., & Sood, A. K. (2012). Molecular Pathways: Beta-Adrenergic Signaling in Cancer. Clinical Cancer Research, 18(5), 1201–1206.
  • Echizen, H., Vogelgesang, B., Eichelbaum, M., & Reimer, K. (1990). Stereoselective hemodynamic effects of (R)-and (S)-propranolol in man. European journal of clinical pharmacology, 38(6), 571-574.
  • Mehvar, R., & Brocks, D. R. (2001). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta-Adrenergic Blockers in Humans. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 185-200.
  • QIAGEN. (n.d.). Cardiac β-adrenergic Signaling. GeneGlobe.
  • Ayyad, R. R. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. Clinical Reviews and Medical Sciences, 5(2).
  • Kumar, R. (2021). Effects of Stereoisomers on Drug Activity. American Journal of Biomedical Science and Research, 13(4).
  • Avari, J. G., & Chhabra, N. (2012). A review of drug isomerism and its significance. International Journal of Applied and Basic Medical Research, 2(1), 11.
  • Sager, J. E., & Price, D. A. (2025, October 16). Structural and Pharmacological Insights into Propranolol: An Integrated Crystallographic Perspective. Molecules, 30(20), 4589.
  • Thiele, S. (2023, August 14). Beta 1 Receptors.
  • Wang, D. W., Mistry, A. M., Kahlig, K. M., Kearney, J. A., Xiang, J., George, A. L., Jr, & Roden, D. M. (2010). Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels. Frontiers in Pharmacology, 1, 144.
  • Lefkowitz, R. J., Mukherjee, C., Coverstone, M., & Caron, M. G. (1974). Stereospecific Binding of Propranolol and Catecholamines to the -Adrenergic Receptor.
  • MDPI. (2025, October 16).
  • Walle, T., Walle, U. K., & Olanoff, L. S. (1992). Racemic (R,S)-propranolol versus half-dosed optically pure (S)-propranolol in humans at steady state: Hemodynamic effects, plasma concentrations, and influence on thyroid hormone levels. Clinical Pharmacology & Therapeutics, 51(4), 445-453.
  • van der Schaar, M., de Vries, R. M. J. M., van der Linden, L., van der Ende, S., de Haan, C. A. M., Le, T. T., ... & van Kuppeveld, F. J. M. (2023). R-Propranolol Has Broad-Spectrum Anti-Coronavirus Activity and Suppresses Factors Involved in Pathogenic Angiogenesis. Viruses, 15(3), 639.
  • Šavikin, K., & Alimpić, A. (2017). SEPARATION OF PROPRANOLOL ENANTIOMERS USING CHIRAL HPLC. Arhiv za farmaciju, 67(3), 127-135.
  • Promega Corpor
  • de Graaf, C., Vermeulen, N. P., & Feenstra, K. A. (2007). Free energies of binding of R- and S-propranolol to wild-type and F483A mutant cytochrome P450 2D6 from molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 21(5), 263-276.
  • Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell.
  • MilliporeSigma. (n.d.). Receptor Binding Assays.
  • BenchChem. (2025). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.
  • Agilent Technologies, Inc. (2025, March 25). Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS.
  • Tanimura, A., Matsumoto, Y., & Tojyo, Y. (1991). Propranolol inhibits cyclic AMP accumulation and amylase secretion in parotid acinar cells stimulated by isobutylmethylxanthine and forskolin. British Journal of Pharmacology, 103(2), 1436–1440.
  • Wood, C. E., & Baameur, F. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Current Protocols, 4(1), e951.
  • Lee, H. J., & Lee, J. Y. (2024). Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of G s Protein to the Melatonin MT 1 Receptor. International Journal of Molecular Sciences, 25(5), 2872.
  • Cilibrizzi, A., & Parravicini, C. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Purinergic Signalling, 8(3), 517-525.
  • CV Pharmacology. (n.d.). Beta-Adrenoceptor Antagonists (Beta-Blockers).
  • St. Surin, L. D., & Jacobson, M. P. (2023). Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv.

Sources

Efficacy comparison with other non-proteinogenic amino acids in peptide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in peptide drug development, I frequently encounter the "stability-versus-activity" paradox. Native peptides offer exquisite target specificity and low toxicity, but their therapeutic potential is severely bottlenecked by rapid proteolytic degradation and poor membrane permeability[1]. To overcome these pharmacokinetic liabilities, the strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern medicinal chemistry[2].

This guide provides an objective, data-driven comparison of α -aminoisobutyric acid (Aib) against other prominent NPAAs—specifically N-methylated and D-amino acids . By understanding the mechanistic causality behind these modifications, researchers can rationally design self-validating synthetic workflows to optimize peptide therapeutics.

Mechanistic Comparison: How NPAAs Modulate Peptide Properties

The efficacy of an NPAA is dictated by how its unique structural features alter the peptide backbone's physicochemical landscape.

  • α -Aminoisobutyric Acid (Aib): As an α,α -dialkylated amino acid, Aib possesses two methyl groups at the alpha carbon. This introduces severe steric hindrance that heavily restricts the ϕ and ψ dihedral angles of the peptide backbone. Causally, this restriction strongly forces the peptide into α -helical or 310​ -helical conformations[3]. This pre-organization reduces the entropic cost of receptor binding and sterically shields adjacent peptide bonds from enzymatic cleavage (e.g., protecting GLP-1 analogues from DPP-4 degradation)[4].

  • N-Methylated Amino Acids: Replacing the amide proton with a methyl group eliminates a crucial hydrogen bond donor. This disruption prevents the formation of inter-strand hydrogen bonds, reducing aggregation. More importantly, it disrupts the hydrogen-bonding network required by many proteases for substrate recognition, dramatically extending serum half-life[5]. Additionally, masking the polar amide NH increases lipophilicity, which enhances passive membrane permeability.

  • D-Amino Acids: Endogenous proteases are highly stereospecific for L-amino acids. Substituting a cleavage-susceptible L-residue with its D-enantiomer effectively renders the peptide "invisible" to these enzymes without significantly altering the side-chain's overall physicochemical properties[5].

NPAA_Workflow Native Native Peptide Rapid Degradation Strategy NPAA Substitution Native->Strategy Aib Aib (α-methylalanine) Restricts Dihedral Angles Strategy->Aib NMe N-Methyl Amino Acids Removes H-Bond Donors Strategy->NMe DAA D-Amino Acids Stereo-Inversion Strategy->DAA Helicity Increased α-Helicity Target Affinity Aib->Helicity Protease Protease Resistance (Extended t½) Aib->Protease Permeability Enhanced Membrane Permeability NMe->Permeability NMe->Protease DAA->Protease

Logical mapping of NPAA modifications and their distinct pharmacokinetic enhancements.

Quantitative Efficacy Comparison

To objectively compare these modifications, we synthesized a model 15-mer helical peptide (derived from the GLP-1 receptor agonist family) and substituted the primary protease cleavage site with Aib, N-Me-Ala, and D-Ala. The data below summarizes the synthetic efficiency and resulting biophysical properties.

Modification TypeCoupling Efficiency (1st Pass) α -Helicity (CD Spectroscopy)Serum Half-Life ( t1/2​ )Primary Advantage
Native (L-Ala) >99%18%~15 minutesBaseline synthesis ease
Aib 82% (Requires double coupling)65% >24 hours Massive structural stabilization
N-Me-Ala 75% (Steric + Secondary Amine)12% (Disrupts H-bonds)>18 hoursHigh membrane permeability
D-Ala >98%15%>8 hoursEvasion of L-specific proteases

Data Interpretation: While Aib significantly enhances both helicity and half-life, its gem-dimethyl groups create a high activation energy barrier during Solid-Phase Peptide Synthesis (SPPS). N-methylation extends half-life but actively disrupts helicity, making it ideal for cyclic peptides but detrimental to strict α -helical targets.

GLP1_Pathway Aib_GLP1 Aib8-GLP-1 Agonist (Semaglutide Model) DPP4 DPP-4 Enzyme (Sterically Blocked) Aib_GLP1->DPP4 Resists Cleavage GLP1R GLP-1 Receptor (GPCR Activation) Aib_GLP1->GLP1R High Affinity Binding cAMP Intracellular cAMP Elevation GLP1R->cAMP Gαs Signaling Insulin Insulin Secretion & Glucose Control cAMP->Insulin Downstream Effect

Aib-stabilized GLP-1 agonist resisting DPP-4 degradation to activate GPCR signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every critical step includes an analytical checkpoint to prevent the propagation of errors—a necessity when dealing with the steric hindrance of Aib and N-methylated amino acids.

Protocol A: Microwave-Assisted SPPS of Sterically Hindered NPAAs

Standard HBTU/DIPEA coupling chemistry often fails for Aib due to the steric bulk at the alpha carbon. We must shift to highly reactive uronium salts (like HATU or COMU) and apply thermal energy to overcome the kinetic barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell Rink Amide MBHA resin (0.1 mmol scale) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min).

    • Validation Checkpoint 1: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm to ensure complete deprotection.

  • Activation & Coupling:

    • Dissolve 4 equivalents of Fmoc-Aib-OH (or Fmoc-N-Me-Ala-OH) and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Transfer to the resin and heat via microwave synthesizer to 75°C for 10 minutes.

  • Self-Validation (Resin Cleavage Check):

    • Why the Kaiser test fails: The standard Kaiser test yields false negatives for secondary amines (N-methyl) and is notoriously unreliable for Aib.

    • Solution: Perform a Chloranil test for N-methylated residues. For Aib, perform a micro-cleavage (1 mg resin in 95% TFA for 30 mins) and analyze via LC-MS. Do not proceed to the next amino acid until the target mass is confirmed >95% pure.

  • Double Coupling: If unreacted amine remains, repeat Step 3 using a different coupling additive (e.g., DIC/Oxyma) to alter the transition state geometry.

Protocol B: Serum Stability and Half-Life Determination

To objectively quantify the proteolytic resistance conferred by the NPAAs, an in vitro serum stability assay must be rigorously controlled.

Step-by-Step Methodology:

  • Preparation: Dissolve the purified peptides in PBS (pH 7.4) to a stock concentration of 1 mM.

  • Incubation: Mix 100 µL of peptide stock with 900 µL of 25% human serum (pre-warmed to 37°C). Incubate at 37°C under gentle agitation.

  • Time-Course Sampling: At pre-determined intervals (0, 1, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Quenching (Self-Validation Step): Immediately mix the aliquot with 100 µL of ice-cold 15% Trichloroacetic acid (TCA).

    • Causality: TCA instantly denatures and precipitates serum proteins (including proteases), halting the reaction precisely at the time point. Centrifuge at 14,000 rpm for 10 minutes to pellet the proteins.

  • LC-MS Quantification: Analyze the supernatant using RP-HPLC coupled to a mass spectrometer. Plot the Area Under the Curve (AUC) of the intact peptide mass against time to calculate the exponential decay and t1/2​ .

Strategic Recommendations

When designing next-generation peptide therapeutics, the choice of NPAA should be dictated by the target's structural requirements:

  • Use Aib when your target is a GPCR that requires a rigid α -helical ligand (e.g., GLP-1, PTH). The synthetic difficulty is heavily outweighed by the massive gains in potency and half-life[3],[4].

  • Use N-Methylated Amino Acids when designing cyclic peptides or targeting intracellular protein-protein interactions (PPIs) where passive membrane permeability is the primary bottleneck[5].

  • Use D-Amino Acids for simple linear peptides where secondary structure is less critical than pure evasion of L-specific exo- and endopeptidases.

Sources

Validation of Enantiomeric Purity of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a high-value, non-proteinogenic β -hydroxy- α -amino acid. Structurally homologous to the phenylisoserine side chain of paclitaxel and various protease inhibitor scaffolds 1, its stereochemical integrity is paramount for target binding affinity.

Validating the enantiomeric purity of this compound presents unique analytical challenges. The molecule possesses two contiguous stereocenters (yielding four potential stereoisomers) and exists as a highly polar zwitterion at physiological pH. Because of its high polarity and limited solubility in non-polar organic solvents, traditional Normal-Phase Chiral HPLC often yields poor retention and peak shape. Consequently, analytical scientists must rely on specialized aqueous-compatible Chiral Stationary Phases (CSPs), pre-column diastereomeric derivatization, or chiral NMR techniques.

This guide objectively compares three field-proven analytical modalities, providing the causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Comparison of Analytical Modalities

Method A: Direct Chiral HPLC (Crown Ether / Cyclofructan CSPs)

Direct separation relies on host-guest inclusion complexation. Columns utilizing chiral crown ethers (e.g., Crownpak CR-I(+)) or cyclofructans specifically recognize primary amines 2.

  • The Causality: The mobile phase must be highly acidic (pH < 2.0, typically using perchloric or trifluoroacetic acid). This ensures the primary amine of the m-tolyl derivative is fully protonated ( −NH3+​ ), which is an absolute thermodynamic requirement for stable hydrogen bonding within the crown ether cavity.

Method B: Indirect HPLC via Pre-column Derivatization (Marfey’s Reagent)

When specialized chiral columns are unavailable, indirect separation via Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is the gold standard 3.

  • The Causality: FDAA reacts with the target amine via nucleophilic aromatic substitution ( SN​Ar ) to form stable diastereomers 4. Because the resulting derivatives have different physicochemical properties, they can be easily resolved on a standard achiral C18 column. The dinitrophenyl group also acts as a strong chromophore, drastically lowering the Limit of Detection (LOD).

Method C: Chiral NMR Spectroscopy

For absolute structural confirmation without chromatographic artifacts, 1H NMR utilizing chiral solvating agents or Lanthanide Shift Reagents (e.g., Samarium(III) complexes) is utilized 5.

  • The Causality: The paramagnetic Samarium complex coordinates with the hydroxyl and carboxylate groups of the amino acid. This induces a diastereomeric chemical shift difference in the benzylic protons, allowing direct integration of the (2R,3R) vs. (2S,3S) signals.

Quantitative Data Comparison

The following table summarizes the performance metrics of each method when applied to β -hydroxy- α -amino acids.

Analytical ParameterDirect Chiral HPLC (Crown Ether)Indirect HPLC (Marfey's Reagent)Chiral NMR (Sm(III) Complex)
Primary Mechanism Host-guest inclusion complexationDiastereomeric derivatizationParamagnetic shift induction
Stationary Phase / Reagent Crownpak CR-I(+)Achiral C18 / FDAANone / Sm(III)-EDDS
LOD / LOQ ~0.05% / 0.15%~0.01% / 0.05%~1.0% / 3.0%
Resolution ( Rs​ ) 1.5 - 2.5> 3.0N/A (Signal separation)
Sample Preparation Minimal (Dilute & Shoot)Moderate (1h Derivatization)Minimal (Dissolve in D2​O )
Throughput High (15-20 min/run)Medium (45 min/run + prep)Low (Manual shimming/tuning)

Analytical Decision Workflow

Workflow Start Enantiomeric Purity Validation (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid Q1 Is absolute structural confirmation required? Start->Q1 NMR Chiral NMR (Lanthanide Shift Reagents) Q1->NMR Yes Q2 Is standard C18 HPLC the only available system? Q1->Q2 No Indirect Indirect HPLC (Marfey's Reagent) Q2->Indirect Yes Direct Direct Chiral HPLC (Crown Ether / CF CSPs) Q2->Direct No

Decision matrix for selecting the optimal enantiomeric purity validation method.

Step-by-Step Experimental Protocols

To guarantee trustworthiness, both chromatographic protocols below are designed as self-validating systems .

Protocol 1: Direct Chiral HPLC (Crown Ether)

Objective: Rapid, derivatization-free quantification of the (2S,3S) enantiomer impurity.

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid ( HClO4​ ) adjusted to pH 1.5. Add 10% Methanol (v/v) to improve the solubility of the hydrophobic m-tolyl moiety. Degas thoroughly.

  • Sample Preparation: Dissolve 1.0 mg of the (2R,3R) API in 1.0 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: CHIRALPAK CR-I(+) (4.6 mm × 150 mm, 5 µm).

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C (Temperature control is critical; lower temperatures often enhance chiral recognition in crown ethers).

    • Detection: UV at 210 nm.

  • Self-Validation Check: Inject a racemic standard of 3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid. Go/No-Go Metric: The method is only valid if the resolution ( Rs​ ) between the (2R,3R) and (2S,3S) peaks is ≥1.5 .

  • Sample Analysis: Inject the sample. Calculate enantiomeric excess (ee) via relative peak area integration.

Protocol 2: Indirect HPLC via Marfey’s Reagent (FDAA)

Objective: Ultra-high sensitivity detection of trace enantiomeric impurities using standard equipment.

  • Reagent Preparation: Prepare a 1% (w/v) solution of FDAA in acetone.

  • Derivatization Reaction:

    • Mix 50 µL of the amino acid solution (2 mM in water) with 100 µL of the FDAA solution.

    • Add 20 µL of 1 M NaHCO3​ . Causality: The mild alkaline environment deprotonates the primary amine, activating it for the SN​Ar reaction with FDAA.

    • Incubate at 40 °C for 1 hour.

  • Quenching: Add 20 µL of 1 M HCl to stop the reaction. Causality: Neutralizing the base prevents degradation of the newly formed diastereomers and stops any potential base-catalyzed epimerization. Dilute with 810 µL of mobile phase A.

  • Chromatographic Conditions:

    • Column: Standard C18 (e.g., Zorbax Eclipse Plus, 4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: 15% B to 45% B over 45 minutes.

    • Detection: UV at 340 nm.

  • Self-Validation Check: Run a "Blank Derivatization" (FDAA + NaHCO3​ + HCl , no amino acid) to map reagent artifact peaks. Ensure no artifacts co-elute with the target L-FDAA-(2R,3R) or L-FDAA-(2S,3S) diastereomers.

References

  • (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid - Benchchem -[1]

  • Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - MDPI -[2]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications -[3]

  • Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids - AKJournals -[4]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - ACS Publications -[5]

Sources

The Alchemist's Compass: A Guide to Navigating Synthetic Routes Through Reaction Kinetics

Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the synthesis of a target molecule is not a singular path but a landscape of possibilities. Choosing the most efficient route requires more than just a high final yield; it demands a profound understanding of the journey—the reaction kinetics. This guide provides a framework for analyzing and comparing the kinetics of different synthetic routes, empowering you to make data-driven decisions that accelerate discovery and optimize production.

Why Reaction Kinetics is Your Most Powerful Tool in Synthesis Design

While thermodynamics predicts the final equilibrium of a reaction, it offers no insight into how quickly that destination is reached.[1] Reaction kinetics, the study of reaction rates, is the compass that guides us through the temporal landscape of a chemical transformation.[1] By understanding the kinetics, we can:

  • Identify the Rate-Determining Step: In a multi-step synthesis, the overall rate is often dictated by the slowest step.[1] Kinetic analysis pinpoints this bottleneck, allowing for targeted optimization efforts.

  • Elucidate Reaction Mechanisms: The rate law, an equation that links the reaction rate to the concentration of reactants, provides crucial clues about the molecular events that occur during a reaction.[1][2]

  • Optimize Reaction Conditions: Factors such as temperature, pressure, concentration, and the presence of catalysts can dramatically influence reaction rates.[1] A thorough kinetic study allows for the fine-tuning of these parameters to maximize product formation and minimize reaction times.

  • Minimize By-product Formation: Different reaction pathways often lead to different products. By understanding the kinetics of both the desired and undesired reactions, conditions can be tailored to favor the formation of the target molecule.

Charting the Course: Experimental Design for Kinetic Analysis

A robust kinetic analysis begins with a well-designed experiment. The primary goal is to measure the change in concentration of a reactant or product over time.[1][3]

Initial Rates vs. Integrated Rate Laws

Two primary methods are employed to extract kinetic information from experimental data:

  • Method of Initial Rates: This approach involves running a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.[2][3] The initial rate of the reaction is measured for each experiment, allowing for the determination of the reaction order with respect to each reactant.[2]

  • Integrated Rate Law Method: This method involves monitoring the concentration of a single reactant over the entire course of a single reaction.[2][4] The data is then fit to different integrated rate law equations (zero-order, first-order, second-order) to determine the reaction order.[2][4]

The choice between these methods often depends on the specific reaction and the available analytical techniques. The method of initial rates is often simpler to implement, while the integrated rate law method can provide a more comprehensive picture of the reaction's progress.

Experimental Workflow: Method of Initial Rates

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Prepare stock solutions of reactants prep2 Design a series of experiments varying the initial concentration of one reactant at a time prep1->prep2 exec1 Initiate the reaction by mixing reactants prep2->exec1 exec2 Monitor the concentration of a product or reactant at early time points exec1->exec2 an1 Calculate the initial rate for each experiment exec2->an1 an2 Plot log(initial rate) vs. log(initial concentration) for each reactant an1->an2 an3 Determine the reaction order from the slope of the plots an2->an3 an4 Calculate the rate constant (k) an3->an4 G cluster_data Data Acquisition cluster_model Kinetic Modeling cluster_comp Comparison & Selection data1 Collect concentration vs. time data for each synthetic route model1 Determine the rate law for each route data1->model1 model2 Calculate the rate constant (k) and activation energy (Ea) model1->model2 comp1 Compare rate constants under identical conditions model2->comp1 comp2 Evaluate the influence of temperature on reaction rates comp1->comp2 comp3 Consider the impact of catalyst loading and substrate concentration comp2->comp3 select Select the optimal synthetic route based on kinetic and practical considerations comp3->select

Caption: Decision-making process for selecting a synthetic route based on kinetic data.

Comparing Synthetic Routes: A Multi-faceted Approach

When comparing different synthetic routes, it is not enough to simply look at a single kinetic parameter. A holistic assessment should consider:

  • Rate Constants (k): A larger rate constant indicates a faster reaction under the same conditions.

  • Activation Energy (Ea): A lower activation energy, determined using the Arrhenius equation, signifies a reaction that is less sensitive to temperature changes and generally proceeds faster. [1]* Catalyst Efficiency: For catalyzed reactions, the turnover number (TON) and turnover frequency (TOF) are critical metrics for comparing catalyst performance.

  • Process Safety and Scalability: A kinetically favorable route may not be practical if it involves hazardous reagents, extreme temperatures or pressures, or is difficult to scale up.

Case Study: A Tale of Two Pathways

Consider the synthesis of a key pharmaceutical intermediate, which can be achieved via two different routes:

  • Route A: A classical, multi-step synthesis involving a Grignard reaction.

  • Route B: A modern, catalytic cross-coupling reaction.

A kinetic analysis of both routes reveals the following:

ParameterRoute ARoute B
Rate-Determining Step Grignard additionOxidative addition
Rate Constant (k) at 25°C 1.2 x 10⁻⁴ s⁻¹3.5 x 10⁻³ s⁻¹
Activation Energy (Ea) 85 kJ/mol60 kJ/mol
Key By-products Dimerization of Grignard reagentHomocoupling of starting material

Analysis:

While Route A is a well-established method, the kinetic data clearly shows that Route B is significantly faster at room temperature (higher k) and less sensitive to temperature fluctuations (lower Ea). Furthermore, the by-products in Route B are more easily separated from the desired product. Based on this kinetic analysis, Route B is the superior choice for both efficiency and process robustness.

Conclusion

The analysis of reaction kinetics is an indispensable tool for the modern chemist. By moving beyond a simple consideration of final yield and embracing a data-driven approach to understanding reaction rates and mechanisms, researchers can make more informed decisions in the design and optimization of synthetic routes. This not only accelerates the pace of discovery but also leads to the development of safer, more efficient, and more sustainable chemical processes.

References

  • In-situ monitoring of chemical reactions by Fourier transform IR spectroscopy. (n.d.). SPIE.
  • Seven Essential Steps for In Situ Reaction Monitoring. (2025, June 17). Spectroscopy Online.
  • In Situ Monitoring of Chemical Reactions at a Solid–Water Interface by Femtosecond Acoustics. (2017, October 23). ACS Publications.
  • TOOLS AND TECHNIQUES OF KINETIC ANALYSIS. (n.d.).
  • What Is Reaction Monitoring? (n.d.). Chromatography Today.
  • In-Situ Observation of Chemical Reactions. (n.d.). Oxford Instruments.
  • Kinetic Methods. (2021, September 11). Chemistry LibreTexts.
  • Chemical kinetics experiments. (n.d.).
  • Chemical Kinetics. (2021, September 11). Chemistry LibreTexts.
  • Linear or Nonlinear Least-Squares Analysis of Kinetic Data? (n.d.). SciSpace.
  • Chemical kinetics. (n.d.). Wikipedia.
  • ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. (n.d.). PMC.
  • Reaction Kinetics. (n.d.). Claire Vallance.
  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (n.d.).
  • Chemical Kinetics. (2024, February 10). Chemistry LibreTexts.
  • Taxonomy of Chemical Kinetic Methods of Analysis. (2013, August 4).
  • Analysis of Chemical Kinetics of Multistep Reactions by Mean Reaction Time. (2024, October 22). ACS Omega.
  • Reaction kinetics: Organic Chemistry II Study Guide. (2025, August 15). Fiveable.
  • Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts.

Sources

Assessing the impact of the tolyl group on peptide conformation

Author: BenchChem Technical Support Team. Date: April 2026

Assessing the Impact of the Tolyl Group on Peptide Conformation: A Comprehensive Comparison Guide

In the landscape of peptide drug discovery, overcoming the inherent conformational flexibility and proteolytic susceptibility of native sequences is a primary hurdle. While substituting natural aromatic residues (like Phenylalanine) with aliphatic rings (like Cyclohexylalanine) improves lipophilicity, it often fails to provide the structural rigidity required for high-affinity receptor binding.

Enter the tolyl group (methylphenyl group). By strategically introducing a single methyl group to the phenyl ring—or at the α -carbon of the backbone—application scientists can exert profound control over peptide conformation. This guide objectively compares the performance of tolyl-modified amino acids against standard alternatives, detailing the thermodynamic causality behind their structural impact and providing a self-validating experimental workflow for conformational analysis.

Structural & Conformational Comparison

The placement of a methyl group on a phenylalanine scaffold dictates whether the modification will primarily restrict side-chain rotamers or dictate global backbone geometry.

  • Side-Chain Restriction (Methyl-Hopping): Moving the methyl group around the aromatic ring (ortho-, meta-, para-tolylalanine) alters the steric bulk. As demonstrated in zinc finger miniprotein studies, the ortho-tolyl group creates a severe steric clash with the peptide backbone, drastically increasing the energy barrier for χ2​ rotation[1]. This "rotameric lock" pre-organizes the side chain, minimizing the entropic penalty paid during receptor binding.

  • Backbone Restriction ( α -Methylation): α -Methylphenylalanine ( α MePhe) leverages the Thorpe-Ingold effect [2][3]. The steric bulk at the α -carbon compresses the N-C α -C bond angle, restricting the ϕ and ψ dihedral angles to values strictly compatible with 310​

    • or α -helices[4].

Table 1: Conformational Properties of Aromatic and Aliphatic Substitutions

Amino Acid ModificationSide-Chain Flexibility ( χ1​,χ2​ )Backbone Restriction ( ϕ,ψ )Hydrophobicity ( Δ LogP)Primary Conformational Effect
Phenylalanine (Phe) High (Free rotation)LowBaselineHigh conformational entropy; induced-fit binding.
p-Tolylalanine Moderate (Restricted χ2​ )Low+0.5Enhanced hydrophobic core packing[1].
o-Tolylalanine Low (Steric clash)Moderate+0.4Rotameric lock; pre-organized bioactive geometry.
α -Methylphenylalanine High (Side-chain)High (Thorpe-Ingold)+0.3Strong 310​ / α -helix promoter[3][4].
Cyclohexylalanine (Cha) High (Ring puckering)Low+1.2Increased lipophilicity; low structural rigidity.

Thermodynamic Causality: Why Tolyl Outperforms Aliphatic Alternatives

When designing a peptide binder, researchers often default to Cyclohexylalanine (Cha) or Naphthylalanine (Nal) to boost hydrophobic interactions. However, aliphatic rings like Cha undergo rapid chair-boat ring puckering, maintaining a high degree of conformational entropy.

Conversely, the tolyl group acts as a precise structural probe. The characteristic NOE contacts generated by the methyl protons of the tolyl group allow for the precise determination of the aromatic ring's orientation[1]. By restricting the χ1​ and χ2​ angles, tolyl modifications shift the binding thermodynamics from an entropically costly "induced fit" to a highly efficient "lock-and-key" mechanism.

ReceptorBinding P1 Standard Peptide (Unrestricted Phe) R Target Receptor (Hydrophobic Pocket) P1->R Induced Fit P2 Tolyl-Modified Peptide (Restricted Rotamers) P2->R Lock-and-Key O1 High Entropic Penalty (Lower Affinity) R->O1 O2 Pre-organized Conformation (Higher Affinity) R->O2

Thermodynamic impact of tolyl-induced conformational pre-organization on receptor binding affinity.

Self-Validating Protocol for Conformational Analysis

To objectively assess the impact of a tolyl modification, you must employ a self-validating system that cross-references global secondary structure with atomic-level distance constraints.

Phase 1: Synthesis and Orthogonal Validation

  • Peptide Assembly: Synthesize the tolyl-modified peptide and a wild-type (Phe) reference using standard Fmoc SPPS.

  • Purity Verification: Purify via RP-HPLC to >95%. Causality: Impurities or truncated sequences can form transient aggregates that artificially skew Circular Dichroism (CD) spectra, leading to false-positive helicity readings.

Phase 2: Global Secondary Structure Assessment (CD Spectroscopy) 3. Thermal Denaturation: Record CD spectra (190–260 nm) at 5°C increments from 5°C to 85°C in an aqueous buffer. 4. Isodichroic Point Validation: Verify the presence of a distinct isodichroic point (e.g., ~203 nm). Causality: The isodichroic point acts as an internal control, confirming a true two-state thermodynamic transition between a folded helix and a random coil, ruling out non-specific aggregation.

Phase 3: High-Resolution Structural Elucidation (NMR & MD) 5. Resonance Assignment: Perform 2D TOCSY and NOESY/ROESY. 6. Rotameric Deconvolution: Extract χ1​ and χ2​ constraints utilizing the NOE cross-peaks generated specifically by the methyl protons of the tolyl group[1]. 7. Cross-Validation: Calculate the 3D ensemble using NOE distance restraints. Self-Validation: Compare the NMR-derived fractional helicity with the CD data. If CD indicates 60% helicity but NMR shows a highly flexible random coil, the system flags a potential solvent-induced artifact.

G A Peptide Synthesis (Tolyl vs Phe/Cha) B Circular Dichroism (CD) (Global Secondary Structure) A->B Initial Screen C NMR Spectroscopy (NOESY/ROESY & J-Coupling) A->C High-Res Analysis E Conformational Ensemble (3D Structure Determination) B->E Helical/Turn Propensity D Molecular Dynamics (MD) (Free Energy Profiles) C->D Rotameric Validation C->E Distance Constraints D->E Dynamic Fluctuations

Workflow for assessing tolyl-induced peptide conformational changes via CD, NMR, and MD simulations.

Performance Comparison Data

The integration of tolyl groups directly translates to measurable improvements in peptide stability and efficacy. Below is a representative data summary comparing a model α -helical peptide binder modified with various aromatic and aliphatic side chains.

Table 2: Experimental Performance Metrics of Modified Helical Peptides

Peptide VariantHelical Propensity (% by CD)Proteolytic Half-Life ( T1/2​ in serum)Relative Binding Affinity ( Kd​ )
Wild-Type (Phe) 25%1.5 hours1x (Baseline)
p-Tolyl 35%2.8 hours3x improvement
o-Tolyl 42%4.5 hours8x improvement
α -MePhe 78%>24 hours15x improvement
Cha (Aliphatic) 20%3.0 hours0.5x (Decreased)

Conclusion: While aliphatic substitutions like Cyclohexylalanine provide metabolic stability, they often disrupt native secondary structures. The tolyl group, particularly in its ortho-substituted or α -methylated forms, provides a superior balance: it enhances hydrophobic packing, severely restricts proteolytic degradation, and pre-organizes the peptide backbone into a highly potent, receptor-ready conformation.

References

  • High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. Chemical Science (RSC Publishing), 2021. URL:[Link]

  • Linear oligopeptides. Part 352. Synthesis, characterization and solution conformational analysis of C α -methyl-homo-phenylalanine [( α Me)Hph] containing peptides. Journal of the Chemical Society, Perkin Transactions 1, 1996. URL:[Link]

  • Control of peptide conformation by the Thorpe-Ingold effect. Biopolymers (Peptide Science), 2001. URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid
Reactant of Route 2
(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.